CDDO-Im
Description
Contextualization within Synthetic Triterpenoid (B12794562) Research
Triterpenoids are a class of natural compounds derived from the cyclization of squalene (B77637) nih.gov. Naturally occurring triterpenoids, such as oleanolic acid, have been recognized for their biological properties, including weak anti-inflammatory and anticarcinogenic activities nih.govtandfonline.com. Synthetic triterpenoid research involves chemically modifying these natural structures to improve their potency, specificity, and pharmacological profiles nih.govtandfonline.com. CDDO-Im is a prominent example of such a synthetic derivative, developed to enhance the biological activities observed in natural triterpenoids nih.govtandfonline.com.
Historical Development and Derivation
The development of this compound is rooted in efforts to create more potent analogs of oleanolic acid. CDDO (2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid) was synthesized as a derivative of oleanolic acid nih.govplos.org. Subsequently, this compound (1-[2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]imidazole) was developed as an imidazolide (B1226674) derivative of CDDO aacrjournals.orgnih.govaacrjournals.orgcaymanchem.com. This modification aimed to further enhance the anti-cancer and anti-inflammatory properties observed with CDDO plos.org.
Broad Spectrum of Investigated Biological Activities in Academic Research
Academic research has explored a wide array of biological activities associated with this compound. These activities span various cellular and molecular processes, indicating the compound's potential in addressing multiple health conditions.
Key investigated biological activities include:
Antiproliferative and Proapoptotic Effects: this compound has demonstrated potent antiproliferative effects and the ability to induce apoptosis in various cancer cell lines, including human leukemia cells, liposarcoma cells, and triple-negative breast cancer cells plos.orgaacrjournals.orgnih.govcaymanchem.comzen-bio.com. Studies have shown that this compound can induce cell cycle arrest, such as at the G2/M-phase in breast cancer cells plos.org.
Anti-inflammatory Activities: this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of inflammatory mediators like nitric oxide (NO) and suppress the synthesis of inducible nitric oxide synthase (iNOS) and inducible cyclooxygenase 2 (COX-2) aacrjournals.orgcaymanchem.comnih.govmdpi.com.
Induction of Nrf2/ARE Signaling: A prominent area of research focuses on this compound's ability to activate the Nrf2/ARE pathway. This pathway is crucial for the induction of cytoprotective genes that defend against oxidative stress and inflammation aacrjournals.orgnih.govcaymanchem.comnih.govnih.govoup.comtocris.com. This compound is considered a potent activator of Nrf2 signaling, leading to increased expression of downstream genes like heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase (NQO1), and glutamylcysteine synthetase aacrjournals.orgnih.govnih.govoup.com.
Differentiation Induction: this compound has been shown to induce differentiation in various cell types, including human leukemia cells (monocytic differentiation) and fibroblasts aacrjournals.orgaacrjournals.org. It has also been reported to induce chondrogenesis nih.gov.
Modulation of Signaling Pathways: Research indicates that this compound interacts with and modulates several key signaling pathways. Beyond the Nrf2 pathway, it has been shown to affect the MAPK-Erk1/2 pathway, Smad signaling pathways (Smad3 and Smad1/5), and can downregulate stem cell signaling pathways like Notch, TGF-β/Smad, Hedgehog, and Wnt in cancer stem cells plos.orgaacrjournals.org. This compound also binds to PPARγ and PPARα caymanchem.com.
Inhibition of Fatty Acid Synthesis: In liposarcoma cells, this compound has been found to inhibit fatty acid synthase (FAS) expression and downregulate fatty acid synthesis zen-bio.com.
Covalent Binding to Proteins: Studies have investigated the mechanism of action of this compound, revealing its ability to covalently bind to various proteins, including Keap1, through Michael addition and acyl adduct formation with different amino acid residues like cysteine, lysine (B10760008), arginine, and serine. This covalent binding is thought to contribute to its potency and target selectivity acs.orgliverpool.ac.uk.
These diverse activities have been investigated in various in vitro and in vivo models, highlighting the multifaceted nature of this compound's biological effects.
Here is a summary of some research findings on the biological activities of this compound:
| Biological Activity | Investigated In | Key Findings | Source |
| Induction of HO-1 and Nrf2 Activation | U937 human leukemia cells, mouse macrophages, various other cell types, mice | Rapidly increases HO-1 expression; elevates Nrf2 protein levels; increases expression of Nrf2-regulated antioxidant and detoxification genes; reduces reactive oxygen species; protective effects are Nrf2-dependent. | aacrjournals.orgnih.govnih.govnih.govoup.com |
| Antiproliferative and Proapoptotic | Human leukemia cells, liposarcoma cells, triple-negative breast cancer cells | Inhibits cell growth; induces apoptosis; induces cell cycle arrest (e.g., G2/M-phase); inhibits tumorsphere formation. | plos.orgaacrjournals.orgnih.govcaymanchem.comzen-bio.com |
| Anti-inflammatory | Mouse macrophages, in vivo models of inflammation | Inhibits NO production; suppresses iNOS and COX-2 synthesis. | aacrjournals.orgcaymanchem.comnih.govmdpi.com |
| Induction of Differentiation | Human leukemia cells (HL60), 3T3-L1 fibroblasts, newborn mouse calvaria, human bone marrow-derived mesenchymal stem cells | Induces monocytic differentiation (HL60); induces differentiation in fibroblasts; induces chondrogenesis; upregulates chondrocyte markers (SOX9, type II collagen). | aacrjournals.orgaacrjournals.orgnih.gov |
| Inhibition of Fatty Acid Synthesis | LiSa-2 human liposarcoma cells | Inhibits FAS mRNA expression, protein production, and gene promoter activity; downregulates fatty acid synthesis. | zen-bio.com |
| Targeting Cancer Stem Cell Subpopulation | Triple-negative breast cancer cells (SUM159, MDA-MB-231) | Inhibits tumorsphere formation; downregulates stem cell signaling pathways (Notch, TGF-β/Smad, Hedgehog, Wnt). | plos.org |
| Activation of Smad Signaling | HL60 leukemia cells | Activates Smad3 and Smad1/5 signaling pathways; induces expression of Smad4, TGF-β ligands, and BMP type II receptor. | aacrjournals.org |
| Binding to PPARs | SW480 cells | Binds to PPARγ and PPARα; induces PPARγ transactivation. | caymanchem.com |
| Covalent Protein Binding | Keap1, GSTP, serum albumin | Forms Michael adducts with cysteine residues; forms acyl adducts with lysine and tyrosine residues; can transacylate arginine and serine residues. | acs.orgliverpool.ac.uk |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4aR,6aR,6aS,6bR,8aS,12aS,14bS)-8a-(imidazole-1-carbonyl)-4,4,6a,6b,11,11,14b-heptamethyl-3,13-dioxo-4a,5,6,6a,7,8,9,10,12,12a-decahydropicene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H43N3O3/c1-29(2)10-12-34(28(40)37-15-14-36-20-37)13-11-33(7)26(22(34)18-29)23(38)16-25-31(5)17-21(19-35)27(39)30(3,4)24(31)8-9-32(25,33)6/h14-17,20,22,24,26H,8-13,18H2,1-7H3/t22-,24-,26-,31-,32+,33+,34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFBYYCNYVFPKD-FMIDTUQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)N6C=CN=C6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@]3(CCC(C[C@H]3[C@H]1C(=O)C=C4[C@]2(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)C(=O)N6C=CN=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H43N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433315 | |
| Record name | 2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid imidazolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
541.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
443104-02-7 | |
| Record name | 2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid imidazolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Elucidation of Cddo Im Action
Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway Activation
Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation, thereby maintaining low intracellular levels of Nrf2. nih.gov CDDO-Im disrupts this process, leading to the accumulation and activation of Nrf2. nih.govresearchgate.net
Interaction with Kelch-like ECH-associated protein 1 (Keap1)
This compound's ability to activate the Nrf2 pathway stems from its direct, covalent interaction with Keap1. acs.orgliverpool.ac.uk Unlike some other triterpenoids, this compound is a bifunctional molecule, possessing both a Michael acceptor site and a reactive imidazolide (B1226674) group, allowing it to interact with a broader range of amino acid residues on target proteins. acs.orgnih.govliverpool.ac.uk
A primary mechanism of this compound action involves the formation of covalent Michael adducts with specific cysteine residues on Keap1. liverpool.ac.uk The α,β-unsaturated ketone moieties in the A and C rings of the this compound molecule are susceptible to nucleophilic attack by the thiol groups of cysteine residues. liverpool.ac.uk Research has identified that this compound can form permanent Michael adducts with at least eight different cysteine residues on Keap1. acs.orgliverpool.ac.uk Among these, modification of Cysteine 151 (Cys151), located in the BTB (Broad-Complex, Tramtrack and Bric-a-brac) domain of Keap1, is considered particularly crucial for disrupting Keap1's function. nih.govnih.gov The covalent modification of these key cysteine residues is hypothesized to induce conformational changes in Keap1, impairing its ability to mediate Nrf2 degradation. liverpool.ac.uk
Table 1: Key Cysteine Residues on Keap1 Targeted by Electrophiles
| Cysteine Residue | Location on Keap1 | Proposed Role in Nrf2 Activation |
| Cys151 | BTB Domain | Disruption of Keap1-Cul3 interaction; sensor for inducers like this compound and sulforaphane. nih.govnih.govfrontiersin.org |
| Cys273 | IVR Domain | Involved in the "hinge and latch" mechanism of Nrf2 activation. liverpool.ac.ukfrontiersin.org |
| Cys288 | IVR Domain | Contributes to the conformational changes in Keap1 upon modification. liverpool.ac.uk |
The bifunctional nature of this compound, specifically its reactive imidazolide group, enables it to participate in reactions beyond Michael addition. acs.orgnih.gov Studies have demonstrated that this compound can covalently transacylate arginine and serine residues on target proteins. nih.govliverpool.ac.uk In a model system using glutathione (B108866) S-transferase pi (GSTP), this compound was shown to transacylate arginine and serine residues, and in some instances, cross-link them to adjacent cysteine residues. liverpool.ac.uk This novel reactivity suggests a broader mechanism of action for this compound compared to monofunctional triterpenoids. acs.org
Further expanding on its unique reactivity, this compound has been shown to form acyl adducts with lysine (B10760008) and several tyrosine residues on Keap1. acs.orgliverpool.ac.uk A notable finding is the formation of an acyl adduct with Tyrosine 85 (Tyr 85) on Keap1. acs.orgliverpool.ac.uk This interaction is of particular interest as it highlights the diverse chemical modifications induced by this compound on its primary target.
A critical step in the Keap1-mediated degradation of Nrf2 is the assembly of a Cul3-based E3 ubiquitin ligase complex, for which Keap1 serves as an adaptor protein. nih.gov Evidence strongly suggests that this compound disrupts the interaction between Keap1 and Cullin-3 (Cul3). nih.gov Analytical ultracentrifugation and pull-down experiments have shown that this compound reduces the formation of the Keap1-Cul3 complex. nih.gov This disruption is linked to the covalent modification of Cys151, which is located in proximity to the Cul3 binding interface on Keap1. liverpool.ac.uknih.gov By interfering with the Keap1-Cul3 interaction, this compound effectively inhibits the ubiquitination of Nrf2. nih.gov However, it is noteworthy that some modeling studies have suggested that the acyl adduct formed with Tyr 85 might stabilize the Keap1-Cul3 complex, indicating a complex interplay of modifications that ultimately determines the functional outcome. acs.orgnih.govliverpool.ac.uk More recent research indicates that CDDO may not completely disrupt the Keap1-Cul3 interaction but rather reduces the binding affinity between the two proteins. ox.ac.uk
Nrf2 Nuclear Translocation and Transcriptional Activity Enhancement
By inhibiting Keap1-mediated degradation, this compound treatment leads to the stabilization and accumulation of Nrf2 protein in the cytoplasm. nih.govresearchgate.net This allows Nrf2 to escape degradation and translocate to the nucleus. nih.govnih.gov In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to Antioxidant Response Elements (AREs) located in the promoter regions of its target genes. nih.govaacrjournals.org This binding initiates the transcription of a wide array of cytoprotective genes. nih.govnih.gov Studies have consistently shown that treatment with this compound results in a significant increase in the nuclear levels of Nrf2 protein and a corresponding upregulation in the expression of Nrf2-dependent genes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC). nih.govnih.govnih.gov This enhancement of Nrf2's transcriptional activity is the ultimate basis for the protective effects observed with this compound. pnas.orgfortlewis.edu
Table 2: Summary of this compound's Mechanistic Actions on the Nrf2 Pathway
| Mechanistic Step | Key Molecular Interaction | Consequence |
| Keap1 Modification | Covalent adduct formation with Cys, Lys, and Tyr residues; Transacylation of Arg and Ser. acs.orgnih.govliverpool.ac.uk | Conformational change in Keap1; altered protein function. |
| E3 Ligase Disruption | Disruption of the Keap1-Cul3 interface, particularly via modification of Cys151. nih.gov | Inhibition of Nrf2 ubiquitination. |
| Nrf2 Stabilization | Escape from Keap1-mediated proteasomal degradation. nih.govresearchgate.net | Accumulation of Nrf2 protein in the cytoplasm. |
| Nrf2 Activation | Translocation of Nrf2 to the nucleus. nih.govnih.gov | Increased nuclear concentration of Nrf2. |
| Gene Transcription | Binding of Nrf2 to Antioxidant Response Elements (AREs). nih.govaacrjournals.org | Upregulation of cytoprotective genes (e.g., HO-1, NQO1). nih.govnih.gov |
Upregulation of Nrf2-Dependent Cytoprotective Genes
This compound is a powerful activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govnih.gov Under basal conditions, Nrf2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1). However, upon exposure to electrophiles like this compound, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. nih.govliverpool.ac.uk In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating their transcription. nih.govnih.gov This leads to the upregulation of a suite of cytoprotective genes that defend the cell against oxidative stress and inflammation.
Heme Oxygenase-1 (HO-1) is a critical enzyme that catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties. This compound has been shown to be a potent inducer of HO-1 expression in a time- and dose-dependent manner. aacrjournals.org Studies in various cell types have demonstrated that treatment with this compound leads to a significant increase in HO-1 mRNA and protein levels. aacrjournals.org This induction is largely dependent on the activation of the Nrf2 pathway, as the effect is significantly diminished in Nrf2-deficient cells. liverpool.ac.uk
Dose-Response of this compound on HO-1 mRNA Expression in Wild-Type Mice nih.gov
| Dose of this compound (mg/kg) | Percentage Increase in HO-1 mRNA |
|---|---|
| 0.1 | 125% |
| 1.0 | Not specified, but induced |
Time-Course of this compound on HO-1 mRNA Expression in Wild-Type Mice (1 mg/kg) nih.gov
| Time (hours) | Percentage Increase in HO-1 mRNA |
|---|---|
| 6 | 224% |
| 12 | Returned to control levels |
| 18 | Returned to control levels |
| 24 | Returned to control levels |
| 48 | Returned to control levels |
NAD(P)H Quinone Dehydrogenase 1 (NQO1) is a flavoprotein that plays a crucial role in the detoxification of quinones and other electrophilic compounds, protecting cells from oxidative damage. The expression of NQO1 is strongly induced by this compound through the Nrf2-ARE signaling pathway. nih.govnih.govresearchgate.net In peripheral blood mononuclear cells (PBMCs), treatment with this compound resulted in a significant upregulation of NQO1 transcripts, with a mean fold increase of 16-fold compared to vehicle-treated cells. nih.govresearchgate.net
Dose-Response of this compound on NQO1 mRNA Expression in Wild-Type Mice nih.gov
| Dose of this compound (mg/kg) | Percentage Increase in NQO1 mRNA |
|---|---|
| 0.1 | No induction |
| 1.0 | 58% |
Time-Course of this compound on NQO1 mRNA Expression in Wild-Type Mice (1 mg/kg) nih.gov
| Time (hours) | Percentage Increase in NQO1 mRNA |
|---|---|
| 6 | Not specified, but induced |
| 12 | Not specified, but induced |
| 18-24 | 323% (peak) |
| 48 | Returned to control levels |
Glutamate-cysteine ligase (GCL) is the rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant. GCL is a heterodimer composed of a catalytic subunit (GCLC) and a modifier subunit (GCLM). This compound upregulates the expression of GCLC, thereby enhancing the cell's capacity to synthesize GSH. nih.govnih.gov This induction is mediated by the Nrf2 pathway, as demonstrated by the lack of GCLC upregulation in Nrf2-null mice treated with this compound. nih.gov
Dose-Response of this compound on GCLC mRNA Expression in Wild-Type Mice nih.gov
| Dose of this compound (mg/kg) | Percentage Increase in GCLC mRNA |
|---|---|
| 0.1 | No induction |
| 1.0 | 156% |
Time-Course of this compound on GCLC mRNA Expression in Wild-Type Mice (1 mg/kg) nih.gov
| Time (hours) | Percentage Increase in GCLC mRNA |
|---|---|
| 6 | Not specified, but induced |
| 12 | 272% (peak) |
| 24 | Not specified, but induced |
| 48 | Returned to control levels |
The modifier subunit of glutamate-cysteine ligase, GCLM, enhances the catalytic efficiency of the GCLC subunit. Similar to GCLC, the expression of GCLM is also induced by this compound in an Nrf2-dependent manner. nih.gov The coordinated upregulation of both GCLC and GCLM by this compound ensures a robust increase in GSH synthesis, thereby fortifying the cellular antioxidant defense system. nih.govresearchgate.net In human PBMCs, this compound treatment led to a threefold to fourfold increase in GCLM transcript levels. nih.govresearchgate.net
Glutathione S-transferases (GSTs) are a family of enzymes that catalyze the conjugation of glutathione to a wide variety of electrophilic compounds, facilitating their detoxification and excretion. Glutathione S-transferase Pi (GSTP) is a specific isoform that is known to be a target of the Nrf2 signaling pathway. researchgate.netnih.gov this compound, as a potent activator of Nrf2, is understood to upregulate the expression of various Nrf2-dependent antioxidant genes, including GSTs. researchgate.net While direct covalent binding of this compound to GSTP has been demonstrated, the primary mechanism for its increased expression is through the activation of the Nrf2-ARE pathway. liverpool.ac.uk
Apoptosis Induction Mechanisms
In addition to its cytoprotective effects at lower concentrations, this compound induces apoptosis, or programmed cell death, in various cancer cell lines. This pro-apoptotic activity is mediated through a complex interplay of signaling pathways, involving both the extrinsic and intrinsic apoptosis pathways.
The extrinsic pathway is initiated by the binding of extracellular death ligands to their corresponding death receptors on the cell surface. This interaction leads to the recruitment of adaptor proteins, such as Fas-associated death domain (FADD), and the subsequent activation of initiator caspases, primarily caspase-8. mdpi.com Activated caspase-8 can then directly cleave and activate downstream effector caspases, such as caspase-3, leading to the execution of apoptosis. Some evidence suggests that CDDO can upregulate death receptors 4 and 5, potentially sensitizing cells to extrinsic apoptotic signals. researchgate.net
The intrinsic pathway , also known as the mitochondrial pathway, is triggered by various intracellular stress signals. A key event in this pathway is the permeabilization of the outer mitochondrial membrane, which is regulated by the Bcl-2 family of proteins. Pro-apoptotic members, such as Bax and Bak, promote membrane permeabilization, while anti-apoptotic members, like Bcl-2 and Bcl-xL, inhibit this process. researchgate.netnih.govnih.gov The permeabilization of the mitochondrial membrane leads to the release of cytochrome c into the cytosol. nih.gov Cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), forming the apoptosome, which in turn activates the initiator caspase-9. nih.gov Activated caspase-9 then activates effector caspases, culminating in apoptosis. Studies have shown that CDDO induces a loss in mitochondrial membrane potential and the release of cytochrome c, and that its apoptotic effects can be blocked by the overexpression of Bcl-xL, strongly implicating the intrinsic pathway. nih.govnih.gov Furthermore, this compound has been shown to increase the expression of anti-apoptotic proteins Bcl-2 and Bcl-xL in certain contexts, suggesting a complex regulatory role. researchgate.net
Both pathways converge on the activation of effector caspases, such as caspase-3, which are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
Mitochondrial-Mediated Apoptosis
This compound orchestrates a series of events within the mitochondria that collectively dismantle the organelle's integrity and function, ultimately precipitating apoptosis. This process is initiated by the direct interaction of this compound with mitochondrial components, triggering a cascade of deleterious events.
Depletion of Mitochondrial Glutathione (mGSH)
A primary and rapid effect of this compound is the selective depletion of the mitochondrial glutathione (mGSH) pool. Glutathione is a critical antioxidant that protects mitochondria from the damaging effects of reactive oxygen species (ROS) generated during oxidative phosphorylation. The electrophilic nature of the triterpenoid (B12794562) nucleus of this compound and its derivatives allows them to form Michael adducts with intracellular reduced thiols, including GSH. nih.gov This direct targeting and depletion of mGSH disrupts the mitochondrial redox balance, leaving the organelle vulnerable to oxidative stress. nih.gov
Reactive Oxygen Species (ROS) Generation
The depletion of mGSH by this compound leads to a significant accumulation of reactive oxygen species (ROS) within the mitochondria. nih.gov This surge in ROS is a key event in this compound-induced apoptosis and is associated with the induction of DNA damage. nih.gov The overproduction of ROS creates a state of oxidative stress that further damages mitochondrial components, including lipids, proteins, and mitochondrial DNA. In certain cancer cell lines, the inhibition of ROS generation has been shown to prevent the DNA damage induced by this compound, underscoring the critical role of ROS in its mechanism of action. nih.gov
| Cell Line | Effect of this compound | Key Finding |
|---|---|---|
| Pancreatic Cancer Cells | Accumulation of ROS | Directly linked to the depletion of mitochondrial glutathione. nih.gov |
| BRCA1-mutated Mammary Tumor Cells | Induction of ROS generation | Associated with the induction of DNA damage and subsequent apoptosis. nih.gov |
Mitochondrial Dysfunction and Membrane Potential Loss
The combination of mGSH depletion and excessive ROS generation culminates in profound mitochondrial dysfunction. A hallmark of this dysfunction is the loss of the mitochondrial membrane potential (ΔΨm). nih.gov This depolarization of the mitochondrial membrane is a critical step in the intrinsic apoptotic pathway, as it leads to the opening of the mitochondrial permeability transition pore (mPTP) and the release of pro-apoptotic factors into the cytoplasm.
Inhibition of Mitochondrial ATP-dependent Lon Protease
CDDO and its derivatives have been shown to directly and selectively inhibit the mitochondrial ATP-dependent Lon protease (LonP1). researchgate.net LonP1 is a crucial component of the mitochondrial protein quality control system, responsible for degrading unfolded, misfolded, and damaged proteins. Inhibition of LonP1 by CDDO derivatives leads to the accumulation of these aberrant proteins, resulting in the formation of electron-dense aggregates within the mitochondria. researchgate.net This inhibition of proteostasis contributes significantly to the mitochondrial dysfunction and subsequent apoptosis induced by these compounds.
| Compound | Target | Consequence |
|---|---|---|
| CDDO and its derivatives | Mitochondrial ATP-dependent Lon protease (LonP1) | Accumulation of electron-dense protein aggregates within mitochondria and induction of apoptosis. researchgate.net |
Caspase-Dependent Pathways
The mitochondrial damage initiated by this compound serves as a trigger for the activation of a cascade of cysteine-aspartic proteases known as caspases, which are the executioners of apoptosis. The release of pro-apoptotic proteins from the mitochondria, such as cytochrome c, initiates the formation of the apoptosome and the activation of initiator caspases.
Research has demonstrated that this compound induces the activation of key caspases. In ovarian cancer cells, for instance, this compound treatment leads to the activation of caspase-8 and the subsequent activation of the effector caspase, caspase-3. researchgate.net The activation of caspase-3 is a central event in the execution phase of apoptosis, as it is responsible for the cleavage of a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis. nih.govresearchgate.net The activation of both initiator and effector caspases confirms that this compound-induced apoptosis proceeds through a caspase-dependent mechanism. researchgate.netnih.gov
| Cell Line | Activated Caspases | Downstream Events |
|---|---|---|
| Ovarian Cancer Cells (A2780) | Caspase-8, Caspase-3 | Cleavage of PARP. researchgate.net |
| BRCA1-mutated Mammary Tumor Cells (W780) | Caspase-3 | Cleavage of PARP. nih.gov |
Caspase-8 Activation
This compound has been shown to be a potent inducer of caspase-8 activation, a critical initiator caspase in the extrinsic apoptotic pathway. In multiple myeloma (MM) cells, treatment with this compound leads to the activation of caspase-8. This activation is a pivotal event, as demonstrated by the fact that inhibition of caspase-8 with z-IETD-fmk abrogates the this compound-induced decrease in mitochondrial transmembrane potential and subsequent apoptosis. This suggests that the activation of caspase-8 is a primary event in this compound-induced apoptosis in these cells. Furthermore, studies in prostate cancer cells have shown that cell death induced by this compound is significantly inhibited by caspase-8 siRNA, reinforcing the dependency of its apoptotic effect on this particular caspase. aacrjournals.org The activation of caspase-8 is linked to the disruption of intracellular redox balance, a key mechanism of this compound's action.
Caspase-3 Cleavage
Following the activation of initiator caspases like caspase-8, this compound treatment culminates in the cleavage and activation of caspase-3, a key executioner caspase. In Waldenström macroglobulinemia (WM) cells, evidence of caspase-3 activation and subsequent PARP degradation points to a caspase-mediated mode of action for this compound. This activation of caspase-3 is a downstream event following the activation of both caspase-8 and caspase-9, indicating the involvement of both the extrinsic and intrinsic apoptotic pathways.
Cytochrome c Release
The involvement of the intrinsic, or mitochondrial, pathway in this compound-induced apoptosis is further supported by the release of cytochrome c from the mitochondria. While direct studies on this compound are limited, research on the parent compound, 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid (CDDO), has demonstrated its ability to directly induce cytochrome c release from isolated mitochondria in a time- and dose-dependent manner. This release of cytochrome c into the cytosol is a critical step for the activation of caspase-9 and the subsequent apoptotic cascade. The observation that this compound activates caspase-9 in Waldenström macroglobulinemia cells strongly suggests a similar mechanism involving the mitochondrial release of cytochrome c.
Death Receptor Pathway Modulation
This compound significantly influences the death receptor pathway of apoptosis, not only by activating initiator caspases but also by modulating the expression of key components of this pathway at the cell surface and intracellularly.
Upregulation of Death Receptor 4 (DR4) and Death Receptor 5 (DR5)
A key aspect of this compound's mechanism is its ability to sensitize cancer cells to apoptosis by upregulating the expression of death receptors on the cell surface. Studies have shown that CDDO and this compound induce the upregulation of Death Receptor 4 (DR4) and Death Receptor 5 (DR5). aacrjournals.orgaacrjournals.org In prostate cancer cells, treatment with this compound significantly increased the cell surface expression of both DR4 and DR5. aacrjournals.org This upregulation is functionally significant, as knockdown of both DR4 and DR5 using RNAi markedly inhibited the apoptosis induced by CDDO and this compound. aacrjournals.org This suggests that the increased presence of these receptors on the cell surface leads to enhanced ligand-induced apoptosis. aacrjournals.org
Downregulation of Cellular FLICE-like Inhibitory Protein (c-FLIP)
In addition to upregulating death receptors, this compound also promotes apoptosis by downregulating the anti-apoptotic protein, cellular FLICE-like inhibitory protein (c-FLIP). c-FLIP is a crucial inhibitor of caspase-8 activation at the death-inducing signaling complex (DISC). Research has demonstrated that CDDO and this compound effectively down-regulate c-FLIP. aacrjournals.org In multiple myeloma cells, a reduction in c-FLIP was observed following this compound treatment. This downregulation of c-FLIP is a critical step that allows for the efficient activation of caspase-8 and the subsequent initiation of the apoptotic cascade.
Redox Balance Disruption as a Proapoptotic Event
A central mechanism underlying the pro-apoptotic effects of this compound is its ability to disrupt the intracellular redox balance, creating a state of oxidative stress that favors cell death. Treatment with this compound is associated with a depletion of glutathione and an increase in reactive oxygen species (ROS). This disruption of redox homeostasis has been identified as the trigger for the activation of the extrinsic caspase-8-dependent apoptotic pathway. The pro-apoptotic signals induced by this compound, including caspase-8 activation, can be inhibited by reducing agents such as N-acetyl-l-cysteine, DTT, and catalase, confirming the critical role of oxidative stress in its mechanism of action. The generation of ROS is also responsible for the observed downregulation of c-FLIP.
| Cell Line | Effect of this compound | Research Finding |
| Multiple Myeloma (MM) | Caspase-8 Activation | Inhibition of caspase-8 abrogates this compound-induced apoptosis. |
| Prostate Cancer | Caspase-8 Activation | Caspase-8 siRNA significantly inhibits this compound-induced cell death. aacrjournals.org |
| Waldenström Macroglobulinemia (WM) | Caspase-3 Cleavage | This compound treatment leads to caspase-3 activation and PARP degradation. |
| Prostate Cancer | Upregulation of DR4 and DR5 | This compound increases cell surface expression of DR4 and DR5. aacrjournals.org |
| Multiple Myeloma (MM) | Downregulation of c-FLIP | This compound treatment results in a reduction of the anti-apoptotic protein c-FLIP. |
| Multiple Myeloma (MM) | Redox Imbalance | This compound depletes glutathione and increases reactive oxygen species, leading to apoptosis. |
Autophagy Modulation
This compound has been identified as a potent modulator of autophagy, a catabolic process essential for cellular homeostasis, which involves the degradation of cellular components via lysosomes.
Induction of Autophagy
Research has demonstrated that this compound actively promotes the autophagic process. By enhancing autophagy, this compound facilitates the clearance of damaged or dysfunctional cellular components, such as mitochondria (a process known as mitophagy). This accelerated degradation of damaged organelles prevents the excessive production of reactive oxygen species (ROS) and depletion of ATP, thereby reducing cellular necrosis and inflammatory responses. researchgate.net This induction of a cytoprotective mechanism is a key feature of this compound's biological activity. researchgate.net
Interplay with Nrf2/HO-1 Signaling in Autophagy Regulation
The induction of autophagy by this compound is not an isolated event but is intrinsically linked to its well-established role as an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This compound activates Nrf2, which in turn stimulates the expression of its downstream target, hemeoxygenase 1 (HO-1). researchgate.net It is through this Nrf2/HO-1 axis that this compound mediates its autophagic effects. researchgate.netnih.gov Studies have confirmed that the autophagy induced by this compound is dependent on the Nrf2/HO-1 pathway. researchgate.net This coordinated activation enhances the clearance of damaged mitochondria, thereby mitigating oxidative stress and subsequent cellular injury. researchgate.netnih.gov
The table below summarizes the findings from a study investigating the effects of this compound in a mouse model of liver ischemia-reperfusion (I/R) injury, highlighting the compound's mechanism.
| Experimental Condition | Key Observation | Mechanistic Insight |
|---|---|---|
| This compound Pretreatment in Liver I/R | Attenuated hepatic necrosis and apoptosis | Protective effect against I/R injury |
| This compound Pretreatment in Liver I/R | Reduced ROS levels and inflammation | Mitigation of oxidative stress |
| This compound in Nrf2 Knockout Mice | Protective effects are diminished | Action is dependent on Nrf2 |
| This compound with HO-1 Inhibitor | Protective effects are diminished | Action is mediated by HO-1 |
| This compound Treatment | Enhanced autophagy and clearance of damaged mitochondria | Activation of the Nrf2-HO-1-autophagy axis researchgate.net |
Suppression of PI3K/Akt/mTOR Signaling Pathway
Beyond the Nrf2/HO-1 axis, this compound also influences autophagy by inhibiting the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth and metabolism that acts as a negative regulator of autophagy. researchgate.net In experimental models using HEK293 cells, this compound was shown to inhibit the mTOR pathway. researchgate.net This inhibitory effect was also observed in PC-3 cancer cells, where this compound suppressed the phosphorylation of downstream targets of mTOR, such as ribosomal protein S6 (RS6) and eIF-4E binding protein 1 (4E-BP1). researchgate.net Interestingly, in these studies, the activity of Akt, an upstream regulator of mTOR, was not found to be impaired, suggesting a more direct or focused inhibition of the mTOR complex itself. researchgate.net The phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a frequently altered signaling network in cancer that promotes cell proliferation and survival, and its inhibition is a key therapeutic strategy. mdpi.comyoutube.com
Signaling Pathway Interactions and Modulations
This compound's influence extends to critical pathways involved in inflammation, immunity, and cell survival, notably the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.
Inhibition of JAK/STAT Pathways
The JAK/STAT signaling pathway is a crucial cascade that transduces signals from cytokines and growth factors, regulating processes like cell proliferation, differentiation, and immune responses. nih.gov Dysregulation of this pathway is implicated in various diseases. This compound has been shown to be a potent suppressor of STAT signaling. nih.gov Studies in myeloma and lung cancer cells have demonstrated that this compound decreases the constitutive phosphorylation of STAT3, a key protein in this pathway whose activation is a known survival pathway in these cancers. nih.gov
Suppression of JAK1 Phosphorylation
The activation of STAT proteins is dependent on their phosphorylation by upstream Janus kinases (JAKs). While this compound is a confirmed inhibitor of STAT phosphorylation, detailed studies on its direct effect on specific JAKs are less prevalent than for its close analog, CDDO-Methyl Ester (CDDO-Me). Research on CDDO-Me has shown that it directly inhibits both IL-6-induced and constitutive JAK1 activity. nih.govmdpi.com Mechanistically, CDDO-Me forms adducts with a specific cysteine residue (Cys1077) in the kinase domain of JAK1, thereby blocking its function as an upstream effector of STAT3 phosphorylation. nih.govmdpi.com This direct inhibition of JAK1 by CDDO-Me prevents the subsequent phosphorylation and activation of STAT3. mdpi.com Given the structural similarity and shared biological activities between this compound and CDDO-Me, it is plausible that a similar mechanism of JAK1 inhibition may contribute to the observed suppression of STAT signaling by this compound.
The table below presents findings on the inhibition of the JAK/STAT pathway by the related triterpenoid, CDDO-Me.
| Compound | Target Cell Line | Effect | Mechanism |
|---|---|---|---|
| CDDO-Me | HeLa cells | Suppressed IL-6-induced JAK1 activation (phosphorylation) mdpi.com | Directly binds to JAK1 at Cys1077 in the kinase domain nih.govmdpi.com |
| CDDO-Me | HeLa cells | Blocked IL-6-induced phospho-STAT3 mdpi.com | Inhibition of the upstream kinase, JAK1 mdpi.com |
| CDDO-Me | HeLa cells | Disrupts STAT3 dimers mdpi.com | Binds directly to STAT3 at Cys259 mdpi.com |
| This compound | Myeloma and Lung Cancer Cells | Decreases constitutive STAT3 phosphorylation nih.gov | Suppression of the STAT signaling pathway nih.gov |
Compound Names Table
| Abbreviation/Name | Full Chemical Name |
| This compound | 1-[2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]imidazole |
| CDDO-Me | 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid methyl ester |
| CDDO | 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid |
| LY 294002 | 2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one |
| Rapamycin | (3S,6R,7E,9R,10R,12R,14S,15E,17E,19E,21S,23S,26R,27R,34aS)-9,10,12,13,14,21,22,23,24,25,26,27,32,33,34,34a-Hexadecahydro-9,27-dihydroxy-3-[(1R)-2-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-1-methylethyl]-10,21-dimethoxy-6,8,12,14,20,26-hexamethyl-23,27-epoxy-3H-pyrido[2,1-c] researchgate.netoxaazacyclohentriacontine-1,5,11,28,29(4H,6H,31H)-pentone |
Activation of Extracellular Signal–Regulated Kinase (ERK) Pathway
The Extracellular Signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade involved in the regulation of cell proliferation, differentiation, and survival. This compound has been found to activate the ERK signaling pathway. In HL60 leukemia cells, treatment with this compound resulted in the upregulation of phosphorylated ERK1/2 (p-ERK1/2). This activation of the ERK pathway is believed to play a role in the monocytic differentiation induced by this compound.
| Cell Line | Treatment | Result | Reference |
| HL60 Leukemia Cells | This compound (20 nmol/L) | Upregulation of p-ERK1/2 | researchgate.net |
Activation of Transforming Growth Factor Beta (TGF-β)/Smad Signaling Pathway
This compound has been identified as a potent enhancer of the Transforming Growth Factor Beta (TGF-β)/Smad signaling pathway. In mink lung epithelial cells, this compound was shown to enhance TGF-β-induced signaling. researchgate.net This enhancement extends to all three TGF-β-related pathways, including those induced by activin and bone morphogenetic protein 2 (BMP2). researchgate.net The ability of this compound to amplify TGF-β/Smad signaling suggests its role in processes regulated by this pathway, such as cell growth, differentiation, and apoptosis.
Modulation of Cancer Stem Cell Signaling Pathways
Cancer stem cells (CSCs) are a subpopulation of cells within a tumor that are thought to be responsible for tumor initiation, metastasis, and resistance to therapy. This compound has been shown to modulate key signaling pathways that are critical for the maintenance and survival of CSCs.
The Notch signaling pathway is a highly conserved pathway that plays a crucial role in stem cell self-renewal. In the context of triple-negative breast cancer, this compound has been found to down-regulate key molecules in the Notch signaling pathway. nih.govnih.gov Treatment of SUM159 tumorspheres with this compound resulted in a significant reduction in the protein levels of Notch receptors, including c-Notch1, Notch1, and Notch3. nih.gov This inhibition of the Notch pathway contributes to the ability of this compound to inhibit tumorsphere formation and target the cancer stem cell subpopulation. nih.govnih.gov
| Cell Line/Model | Treatment | Effect on Notch Signaling | Reference |
| SUM159 Tumorspheres | This compound | Down-regulation of Notch signaling molecules | nih.gov |
| SUM159 Tumorspheres | This compound | Reduced protein levels of c-Notch1, Notch1, and Notch3 | nih.gov |
In addition to its general activation of the TGF-β/Smad pathway, this compound also specifically modulates this pathway within the context of cancer stem cells. In triple-negative breast cancer tumorspheres, this compound treatment led to a significant down-regulation of molecules involved in TGF-β/Smad signaling. nih.govnih.gov This was evidenced by reduced mRNA levels of Activin and TGF-β receptors, as well as decreased protein levels of phosphorylated Smad2/3 (pSmad2/3). nih.gov This inhibitory effect on TGF-β/Smad signaling within the cancer stem cell population is another mechanism by which this compound may exert its anti-cancer effects.
Hedgehog Signaling
A comprehensive review of published research did not yield specific data elucidating a direct mechanistic interaction between this compound and the Hedgehog signaling pathway.
Wnt Signaling
A comprehensive review of published research did not yield specific data elucidating a direct mechanistic interaction between this compound and the Wnt signaling pathway.
Inhibition of NF-κB Signaling
This compound has been shown to be a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. The primary mechanism of this inhibition occurs through the direct targeting of the IκB kinase (IKK) complex. Related synthetic triterpenoids have been demonstrated to decrease inflammatory responses via the direct inactivation of IκBα-kinase, which leads to a reduction in NF-κB activation.
The IKK complex, particularly the IKKβ subunit, is responsible for phosphorylating the inhibitory protein IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
This compound and its analogs intervene in this process by directly interacting with IKKβ. Research on the related compound CDDO-Me shows that it forms adducts with IKKβ, specifically interacting with Cysteine-179 in the activation loop of the kinase. This interaction blocks the kinase activity of IKKβ, thereby preventing the phosphorylation and degradation of IκBα. As a result, NF-κB remains sequestered in the cytoplasm, and the inflammatory gene expression program is suppressed.
| Target Protein | This compound Interaction | Mechanism of Action | Downstream Effect |
|---|---|---|---|
| IκB kinase β (IKKβ) | Direct binding and inhibition | Forms adducts with cysteine residues (e.g., Cys-179) in the activation loop, blocking kinase activity. | Prevents phosphorylation of IκBα. |
| Inhibitor of NF-κB α (IκBα) | Indirect stabilization | Lack of phosphorylation by IKKβ prevents its ubiquitination and proteasomal degradation. | NF-κB is retained in the cytoplasm. |
| Nuclear Factor-κB (NF-κB) | Inhibition of nuclear translocation | Remains bound to the stabilized IκBα in the cytoplasm. | Suppression of pro-inflammatory gene transcription. |
Peroxisome Proliferator-Activated Receptor (PPAR) Binding and Modulation
This compound is known to interact with and modulate the activity of Peroxisome Proliferator-Activated Receptors (PPARs), particularly the gamma isoform (PPARγ). Both CDDO and this compound can bind to and transactivate PPARγ. nih.gov This interaction contributes to some of the compound's biological activities, including its role in cell differentiation and growth suppression. nih.govnih.gov
However, the actions of this compound are not exclusively mediated through PPARγ. Studies have demonstrated that this compound retains significant biological effects even when PPARγ is blocked or absent. nih.gov For instance, the irreversible PPARγ antagonist GW9662 does not prevent this compound from inducing cellular differentiation. nih.gov Furthermore, fibroblasts that are null for PPARγ still exhibit sensitivity to the growth-suppressive effects of the parent compound, CDDO. nih.gov These findings clearly indicate that this compound possesses significant mechanisms of action that are independent of PPARγ transactivation. nih.gov
| Receptor Isoform | Interaction Type | Reported Activity | Evidence of Independence |
|---|---|---|---|
| PPARγ | Ligand Binding | Binds and transactivates the receptor. nih.gov | Activity persists in the presence of PPARγ antagonists and in PPARγ-null cells. nih.gov |
Activation of c-Jun NH2-terminal Kinase (JNK) and p38 Mitogen-Activated Protein Kinase (MAPK)
While this compound is known to modulate various signaling cascades, a comprehensive review of published research did not yield specific data demonstrating the direct activation of the c-Jun NH2-terminal Kinase (JNK) or the p38 Mitogen-Activated Protein Kinase (MAPK) pathways by this compound. Research has shown that this compound activates the extracellular signal-regulated kinase (ERK) signaling pathway, another component of the broader MAPK family, in the context of inducing monocytic differentiation in HL60 leukemia cells. nih.gov
Preclinical Research Applications and Efficacy
Anti-Cancer Research
Preclinical investigations have consistently highlighted the potential of CDDO-Im as a versatile anti-cancer agent. Its efficacy has been observed across a spectrum of malignancies, attributable to its ability to modulate multiple cellular pathways involved in cancer progression.
Antiproliferative Activity in Various Cancer Cell Lines
This compound has demonstrated potent antiproliferative effects in a wide array of cancer cell lines. This inhibitory activity is often characterized by the induction of cell cycle arrest and apoptosis. For instance, in triple-negative breast cancer (TNBC) cell lines such as SUM159 and MDA-MB-231, this compound has been shown to induce G2/M phase arrest, thereby inhibiting cell growth researchgate.netmdpi.com. Similarly, in BRCA1-mutated breast cancer cells, this compound inhibits proliferation and triggers apoptosis science.govplos.org.
The compound's antiproliferative action extends to hematological malignancies as well. In Waldenström macroglobulinemia (WM), a type of B-cell malignancy, this compound significantly inhibits the proliferation of malignant B cells and the BCWM.1 cell line at nanomolar concentrations, leading to cell cycle arrest in the G0/G1 phase nih.gov. Furthermore, studies on pancreatic cancer cells have shown that related synthetic triterpenoids like CDDO-Me, a methyl ester derivative, exhibit strong antiproliferative activity, which is associated with the generation of intracellular reactive oxygen species (ROS) cancernetwork.com.
The table below summarizes the antiproliferative effects of this compound in various cancer cell lines.
| Cell Line | Cancer Type | Observed Effects |
| SUM159 | Triple-Negative Breast Cancer | G2/M phase arrest, inhibition of cell growth |
| MDA-MB-231 | Triple-Negative Breast Cancer | G2/M phase arrest, inhibition of cell growth |
| W780 | BRCA1-mutated Mammary Tumor | G2/M arrest, apoptosis |
| BCWM.1 | Waldenström Macroglobulinemia | G0/G1 arrest, inhibition of proliferation |
Induction of Differentiation in Neoplastic Cells
Beyond its antiproliferative effects, this compound has been shown to induce differentiation in certain neoplastic cells, a therapeutic strategy aimed at reverting cancer cells to a more mature, less malignant state. In human neuroblastoma IMR32 cells, a related compound, CDDO, in combination with all-trans retinoic acid (ATRA), induced neurite outgrowth and the expression of differentiation markers such as β3-tubulin and Neuron Specific Enolase (NSE) nih.gov. This differentiation was associated with a decrease in the expression of the MYCN oncogene nih.gov.
In the context of myeloid leukemia, this compound has been found to induce monocytic differentiation in HL60 cells oaepublish.com. This process is mediated through the activation of the Smad and ERK signaling pathways oaepublish.com. The ability to induce differentiation represents a significant therapeutic avenue, as it can lead to growth arrest and a reduction in the malignant potential of tumor cells nih.gov.
Antiangiogenic and Antimetastatic Effects
The processes of angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer cells) are critical for tumor growth and progression. Preclinical evidence suggests that synthetic triterpenoids, including analogs of this compound, possess antiangiogenic and antimetastatic properties. These compounds have been shown to inhibit the ability of human umbilical vein endothelial cells (HUVECs) to form capillary-like networks in vitro and block vascularization in various in vivo models dovepress.com.
While direct studies on the antimetastatic effects of this compound are emerging, the inhibition of pathways crucial for invasion and migration points towards its potential in this area. For instance, the modulation of signaling pathways that regulate epithelial-to-mesenchymal transition (EMT), a key process in metastasis, is a characteristic of many anti-cancer phytochemicals and their derivatives scienceopen.comnih.gov. The disruption of tumor vasculature and inhibition of metastatic spread are key goals of antiangiogenic therapies, and compounds like this compound are being investigated for their potential to contribute to these therapeutic strategies cancernetwork.com.
Targeting Cancer Stem Cell Subpopulations (e.g., in Triple-Negative Breast Cancer)
A subpopulation of cancer cells, known as cancer stem cells (CSCs), is thought to be responsible for tumor initiation, drug resistance, and metastasis. Targeting this cell population is a critical strategy for improving long-term outcomes in cancer therapy. In triple-negative breast cancer, this compound has shown the ability to target the cancer stem cell subpopulation researchgate.net.
Specifically, this compound treatment has been found to inhibit the formation of tumorspheres, which are enriched with CSCs, in SUM159 TNBC cells researchgate.net. It also significantly reduces the population of CD44+/CD24-/low/EpCAM+ cells, a key CSC marker profile in breast cancer researchgate.net. Mechanistically, this compound achieves this by down-regulating key molecules in several stem cell signaling pathways, including Notch, TGF-β/Smad, Hedgehog, and Wnt researchgate.net. This targeted action against CSCs suggests that this compound could play a role in preventing tumor recurrence and metastasis researchgate.net.
Reduction of Tumor Growth in Xenograft Models
The in vitro efficacy of this compound and its analogs has been translated into significant anti-tumor activity in in vivo xenograft models of various cancers. In a study involving a non-small cell lung cancer (NSCLC) xenograft model using H1975 cells, a related compound, CDDO-Me, dose-dependently suppressed tumor growth in BALB/c nude mice researchgate.net. At a dose of 6 mg/kg, CDDO-Me significantly reduced the tumor volume by approximately 57% compared to the vehicle control group researchgate.net.
Similarly, in pancreatic cancer models, CDDO-Me has demonstrated potent antitumorigenic activity. In heterotopic xenografts of BxPC-3 pancreatic cancer cells, treatment with CDDO-Me significantly inhibited tumor growth. Furthermore, in an orthotopic model using MiaPaCa-2 cells, CDDO-Me prolonged the survival of mice following surgical resection of the primary tumor, indicating its potential to eradicate residual disease. These findings in xenograft models provide a strong rationale for the further development of these compounds for clinical applications nih.gov.
The table below provides a summary of the effects of this compound analogs on tumor growth in xenograft models.
| Cancer Type | Xenograft Model | Compound | Key Findings |
| Non-Small Cell Lung Cancer | H1975 cells in BALB/c nude mice | CDDO-Me | Dose-dependent suppression of tumor growth; ~57% reduction in tumor volume at 6 mg/kg |
| Pancreatic Cancer | BxPC-3 cells (heterotopic) | CDDO-Me | Significant inhibition of tumor growth |
| Pancreatic Cancer | MiaPaCa-2 cells (orthotopic) | CDDO-Me | Prolonged survival after surgical resection |
Modulation of Immune Cell Infiltration and Cytokine Secretion in Tumor Microenvironment
The tumor microenvironment (TME) plays a crucial role in cancer progression and response to therapy. This compound has been shown to modulate the TME by altering immune cell infiltration and cytokine secretion. In a mouse model of pancreatic cancer, this compound treatment led to a significant decrease in the infiltration of CD45+ immune cells into the pancreas and a reduction in the percentage of Gr1+ myeloid-derived suppressor cells (MDSCs) in the spleen.
Furthermore, this compound has been found to decrease the production of several pro-inflammatory and tumor-promoting cytokines, including IL-6, CCL-2, vascular endothelial growth factor (VEGF), and G-CSF in the context of pancreatic cancer. By modulating the immune landscape of the TME, this compound may enhance anti-tumor immune responses. The exclusion of immunosuppressive cells like MDSCs and the alteration of the cytokine milieu can create a more favorable environment for immune-mediated tumor rejection.
Chemoprevention Studies
This compound has demonstrated significant potential as a chemopreventive agent, particularly in cancers with a strong inflammatory component. natap.org Its mechanism of action often involves the activation of the Nrf2 pathway, which regulates a wide array of cytoprotective genes. nih.gov
Liver Carcinogenesis In preclinical models, this compound has shown a protective effect against the development of liver cancer. natap.org Studies have demonstrated its ability to suppress the formation of premalignant lesions in the liver. aacrjournals.org Specifically, pretreatment with this compound was found to be protective against aflatoxin-induced tumorigenesis in animal models. nih.gov Research has also shown that this compound treatment can significantly decrease the burden of liver metastasis from colon carcinoma and melanoma cells. nih.gov
Lung Carcinogenesis While some studies have focused on related triterpenoids like CDDO-Methyl Ester (CDDO-Me) and CDDO-Ethyl Amide (CDDO-EA) for lung cancer prevention aacrjournals.orgio-therapeutics.com, research indicates that this compound shares similar mechanisms that are relevant to lung carcinogenesis. For instance, this compound has been shown to suppress constitutive STAT3 phosphorylation, a key pathway in many cancers, in human lung cancer cells. aacrjournals.org Furthermore, in mouse models of cigarette smoke-induced emphysema, a major risk factor for lung cancer, this compound was found to reduce lung oxidative stress, alveolar cell apoptosis, and alveolar destruction. pnas.orgnih.gov This protection from cigarette smoke-induced damage is dependent on the Nrf2 pathway. nih.gov
Table 1: Summary of this compound Chemoprevention Research Findings
| Cancer Model | Key Research Findings | Reference(s) |
|---|---|---|
| Liver Carcinogenesis | Protects against the development of liver cancer in laboratory animals. natap.org | natap.orgnih.gov |
| Suppresses the formation of premalignant lesions. aacrjournals.org | aacrjournals.org | |
| Protects against aflatoxin-induced tumorigenesis. nih.gov | nih.gov | |
| Liver Metastasis | Significantly decreased liver metastasis burden from HT-29 and B16F1 cells. nih.gov | nih.gov |
| Lung Health | Attenuates cigarette smoke-induced emphysema, oxidative stress, and apoptosis. pnas.orgnih.gov | pnas.orgnih.gov |
| Suppresses constitutive STAT3 phosphorylation in human lung cancer cells. aacrjournals.org | aacrjournals.org |
Anti-Inflammatory Research
This compound exhibits potent anti-inflammatory properties across various preclinical models. aacrjournals.org A primary mechanism for this activity is the suppression of the NF-κB signaling pathway, a central regulator of inflammation. nih.govnih.gov
This compound has been characterized as an effective agent for diminishing inflammatory responses in both in vitro and in vivo models. nih.gov Its anti-inflammatory action is linked to its ability to modulate key signaling pathways involved in the immune response. nih.govnih.gov
A significant body of research has focused on the ability of this compound to counteract inflammation induced by lipopolysaccharide (LPS), a component of gram-negative bacteria that triggers a strong immune response. nih.gov Studies have shown that this compound can protect against and attenuate the LPS-induced inflammatory response in immune cells such as macrophages and neutrophils. nih.govnih.gov This protective effect is critically dependent on the activation of the Nrf2 pathway. nih.govnih.gov In human peripheral blood mononuclear cells (PBMCs), pretreatment with this compound was found to attenuate LPS-induced cytokine expression. researchgate.net
This compound has been shown to significantly reduce the expression of multiple pro-inflammatory cytokines and chemokines. In macrophages stimulated with LPS, this compound treatment leads to a reduction in the gene expression of Interleukin-1 beta (IL-1β), Interleukin-8 (IL-8), Tumor Necrosis Factor-alpha (TNF-α), and Monocyte Chemoattractant Protein-1 (MCP-1/CCL2). nih.govnih.gov Similarly, in LPS-challenged neutrophils, this compound attenuates the expression of TNF-α, Interleukin-6 (IL-6), MCP-1, and MIP-2. nih.govresearchgate.net Other studies have confirmed that this compound can inhibit the production of TNF and IL-6 in response to inflammatory stimuli. nih.gov
Table 2: Pro-Inflammatory Cytokines and Chemokines Modulated by this compound
| Cytokine/Chemokine | Effect | Model System | Reference(s) |
|---|---|---|---|
| TNF-α | Expression Reduced | LPS-stimulated macrophages & neutrophils | nih.govnih.govnih.gov |
| IL-6 | Expression Reduced | LPS-stimulated neutrophils | nih.govresearchgate.net |
| IL-1β | Expression Reduced | LPS-stimulated macrophages | nih.govnih.gov |
| IL-8 | Expression Reduced | LPS-stimulated macrophages | nih.govnih.gov |
| MCP-1 (CCL2) | Expression Reduced | LPS-stimulated macrophages & neutrophils | nih.govnih.govnih.gov |
| MIP-2 / CXCL1 (KC) | Expression Reduced | LPS-stimulated neutrophils; Poly(I:C)-treated mice | nih.govnih.gov |
This compound and its related compounds are capable of suppressing the de novo synthesis of key inflammatory enzymes. aacrjournals.orgnih.gov Research has consistently shown that this compound blocks the production of nitric oxide (NO) by suppressing the expression of inducible nitric oxide synthase (iNOS) in macrophages treated with inflammatory stimuli like interferon-gamma. aacrjournals.orgnih.gov In addition to iNOS, this compound also suppresses the synthesis of inducible cyclooxygenase-2 (COX-2), another critical enzyme in the inflammatory pathway. aacrjournals.orgnih.govresearchgate.net
Cytoprotective and Antioxidant Research
The cytoprotective and antioxidant effects of this compound are primarily mediated through its potent activation of the Nrf2-Keap1 signaling pathway. nih.gov Nrf2 is a master regulator of the cellular antioxidant response. nih.govmdpi.com Upon activation by this compound, Nrf2 translocates to the nucleus and initiates the transcription of a broad range of cytoprotective and antioxidant genes. nih.gov
This activation leads to a significant increase in the expression of numerous antioxidant molecules and enzymes. aacrjournals.orgaacrjournals.org Key genes upregulated by this compound include heme oxygenase-1 (HO-1), NAD(P)H: quinone oxidoreductase-1 (NQO1), and subunits of glutamate-cysteine ligase (GCLC and GCLM), which is the rate-limiting enzyme in the synthesis of the major intracellular antioxidant glutathione (B108866). nih.govnih.gov The induction of these genes enhances the cell's capacity to neutralize reactive oxygen species (ROS). aacrjournals.orgaacrjournals.org Consequently, treatment with this compound has been shown to reduce the formation of ROS in cells challenged with oxidative stressors and to protect against cytotoxicity. aacrjournals.orgaacrjournals.orgnih.gov This protective activity is absent in cells deficient in Nrf2, confirming the pathway's central role. aacrjournals.orgaacrjournals.org
Table 3: Nrf2-Dependent Cytoprotective Genes Induced by this compound
| Gene | Encoded Protein/Enzyme | Function | Reference(s) |
|---|---|---|---|
| HMOX1 | Heme Oxygenase-1 (HO-1) | Antioxidant, Anti-inflammatory | aacrjournals.orgaacrjournals.orgnih.gov |
| NQO1 | NAD(P)H: Quinone Oxidoreductase-1 | Detoxification, Antioxidant | nih.govnih.gov |
| GCLC | Glutamate-Cysteine Ligase, Catalytic Subunit | Glutathione Synthesis | nih.govnih.gov |
| GCLM | Glutamate-Cysteine Ligase, Modifier Subunit | Glutathione Synthesis | nih.gov |
| GPX2 | Glutathione Peroxidase 2 | Detoxification of peroxides | nih.gov |
| GR | Glutathione Reductase | Glutathione Regeneration | nih.gov |
Mitigation of Oxidative Stress
This compound has demonstrated a profound ability to mitigate oxidative stress by reducing reactive oxygen species (ROS) and bolstering antioxidant defense systems. mdpi.com Treatment with this compound leads to the nuclear translocation of Nrf2, which in turn binds to antioxidant response elements (AREs) in the promoter regions of various cytoprotective genes, thereby upregulating their expression. mdpi.comresearchgate.net
In preclinical studies, this compound has been shown to significantly induce the expression of several Nrf2-dependent antioxidative genes, including heme oxygenase-1 (HO-1), NAD(P)H: quinone oxidoreductase-1 (NQO1), glutamate-cysteine ligase catalytic subunit (GCLC), and glutamate-cysteine ligase modifier subunit (GCLM). nih.gov This induction of antioxidant enzymes enhances the cell's capacity to neutralize ROS. For instance, in neutrophils, this compound has been observed to inhibit the generation of ROS induced by various stimuli such as lipopolysaccharide (LPS), fMLP, and TNF-α. nih.gov Furthermore, in primary renal tubular epithelial cells subjected to hypoxia and starvation, this compound treatment attenuated the production of ROS. nih.gov This cytoprotective activity against oxidative challenge is notably absent in cells deficient in Nrf2, underscoring the critical role of this pathway in the antioxidant effects of this compound. mdpi.com
| Model System | Key Findings | Reference |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Upregulated Nrf2-dependent antioxidant genes (HO-1, NQO1, GCLC, GCLM). | nih.gov |
| Neutrophils | Inhibited LPS, fMLP, and TNF-α-induced ROS generation. | nih.gov |
| Primary Renal Tubular Epithelial Cells | Attenuated ROS production under hypoxia and starvation conditions. | nih.gov |
Hepatoprotective Effects
The hepatoprotective properties of this compound have been investigated in preclinical models of liver injury, notably in acetaminophen-induced hepatotoxicity and hepatic ischemia-reperfusion injury.
In a mouse model of acetaminophen-induced liver injury, pretreatment with this compound was found to significantly reduce hepatic necrosis. researchgate.net This protective effect was associated with the induction of Nrf2-dependent cytoprotective genes, which likely aid in the detoxification of the reactive metabolite of acetaminophen (B1664979), N-acetyl-p-benzoquinone imine (NAPQI), and mitigate the subsequent oxidative stress. researchgate.net The hepatoprotective effects of this compound were not observed in Nrf2-null mice, confirming the Nrf2-dependent mechanism of action. researchgate.net
Similarly, in a model of hepatic ischemia-reperfusion (I/R) injury, pretreatment with this compound markedly attenuated liver damage. mdpi.com This was evidenced by reduced hepatic necrosis and apoptosis, decreased levels of reactive oxygen species, and diminished inflammatory responses. mdpi.com The protective mechanism in this context involves the activation of the Nrf2/HO-1 pathway, which leads to enhanced autophagy and clearance of damaged mitochondria. mdpi.comnih.gov This, in turn, reduces the release of damage-associated molecular patterns and subsequent inflammatory-mediated secondary liver injury. mdpi.comnih.gov
| Model of Hepatotoxicity | Key Findings | Reference |
| Acetaminophen-induced Hepatotoxicity | Reduced liver necrosis; Increased expression of Nrf2 target genes (Nqo1, Gclc, Ho-1). | researchgate.net |
| Hepatic Ischemia-Reperfusion Injury | Attenuated hepatic necrosis and apoptosis; Reduced ROS levels and inflammation; Enhanced autophagy via Nrf2/HO-1 pathway. | mdpi.commdbneuro.com |
Renal Protective Effects
This compound has demonstrated significant renal protective effects in preclinical models of kidney injury, including cisplatin-induced nephrotoxicity and renal ischemia-reperfusion injury.
Studies have shown that pharmacologic activation of Nrf2 by this compound can confer protection against acute kidney injury (AKI). nih.gov In a mouse model of renal ischemia-reperfusion injury, administration of this compound improved survival, renal function, and kidney histology. nih.gov This was accompanied by a decrease in the production of pro-inflammatory cytokines such as IL-6 and G-CSF. nih.gov The protective mechanism is attributed to the upregulation of Nrf2 target genes, including GCLC, HO-1, and NQO1. nih.gov As with its hepatoprotective effects, the renoprotective effects of this compound were absent in Nrf2-deficient mice, highlighting the essential role of the Nrf2 pathway. nih.gov
| Model of Nephrotoxicity | Key Findings | Reference |
| Renal Ischemia-Reperfusion Injury | Improved survival and renal function; Reduced tubular necrosis; Decreased pro-inflammatory cytokines (IL-6, G-CSF); Upregulated Nrf2 target genes (GCLC, HO-1, NQO1). | nih.govresearchgate.net |
Pulmonary Protective Effects
The potential of this compound to protect the lungs from injury has been explored in models of cigarette smoke-induced emphysema and hyperoxic acute lung injury.
In a mouse model of emphysema induced by chronic cigarette smoke exposure, dietary administration of this compound significantly reduced lung oxidative stress, alveolar cell apoptosis, and alveolar destruction. mdpi.comchinaphar.com This protective effect was dependent on Nrf2, as Nrf2-deficient mice did not show significant improvement with this compound treatment. mdpi.comchinaphar.com
Furthermore, in a model of hyperoxic acute lung injury, oral administration of this compound was found to markedly attenuate lung injury in Nrf2-sufficient mice. This protection was associated with increased expression of Nrf2-regulated cytoprotective genes and reduced DNA damage in the lungs. These findings suggest that up-regulation of Nrf2 signaling by this compound could be a therapeutic strategy to mitigate the adverse effects of hyperoxia.
| Model of Pulmonary Injury | Key Findings | Reference |
| Cigarette Smoke-induced Emphysema | Reduced lung oxidative stress and alveolar cell apoptosis; Attenuated alveolar destruction. | mdpi.comchinaphar.com |
| Hyperoxic Acute Lung Injury | Attenuated lung injury; Increased expression of Nrf2-regulated cytoprotective genes; Reduced DNA damage. |
Neuroprotective Potential in Models of Neurodegeneration
Preclinical studies have begun to explore the neuroprotective effects of this compound and its analogs in models of neurodegenerative diseases, such as Alzheimer's disease. A derivative of this compound, CDDO-2P-Im, has been shown to cross the blood-brain barrier and induce the expression of Nrf2 target genes in the brain. In a mouse model of Alzheimer's disease, treatment with CDDO-2P-Im led to a significant decrease in the levels of amyloid-β 42 (Aβ42) and the Aβ42/Aβ40 ratio, which is a key marker of amyloid plaque formation. This was accompanied by an elevation in reduced glutathione (GSH) levels in the brain, indicating an enhancement of antioxidant defenses. Another related triterpenoid (B12794562), CDDO-methylamide (CDDO-MA), has also been shown to improve spatial memory and reduce plaque burden and oxidative stress in a transgenic mouse model of Alzheimer's disease.
Attenuation of Sepsis Syndrome Indicators
Sepsis is characterized by a dysregulated host immune-inflammatory response and significant oxidative stress. nih.gov Preclinical ex vivo studies using human peripheral blood mononuclear cells (PBMCs) and neutrophils have shown that this compound can effectively activate the Nrf2 pathway and protect against the inflammatory response induced by lipopolysaccharide (LPS), a key component of the outer membrane of Gram-negative bacteria that triggers sepsis. nih.gov
Treatment with this compound significantly induced Nrf2-dependent antioxidant genes in PBMCs and attenuated the LPS-induced expression of pro-inflammatory cytokines. nih.gov In neutrophils, this compound inhibited the generation of ROS induced by LPS and other inflammatory stimuli. nih.gov In a mouse model of sepsis, activation of the Nrf2 pathway by this compound was shown to decrease mortality in wild-type mice exposed to LPS, an effect that was absent in Nrf2-deficient mice. nih.gov These findings suggest that this compound could be a potential therapeutic candidate for intervening in sepsis syndrome by modulating both the inflammatory response and oxidative stress. nih.gov
Amelioration of Osteoarthritis
The pathogenesis of osteoarthritis (OA) involves inflammation, oxidative stress, and subsequent chondrocyte apoptosis, leading to cartilage degradation. nih.govnih.gov this compound has been identified as a potent anti-OA agent in preclinical models. nih.gov
In vitro studies using primary human chondrocytes have shown that this compound can alleviate TNF-α-induced apoptosis and the degradation of the extracellular matrix. nih.govnih.gov This protective effect is associated with the normalization of the expression of apoptotic and anti-apoptotic proteins. nih.gov In a mouse model of OA induced by destabilization of the medial meniscus (DMM), administration of this compound effectively reduced the erosion of knee joint cartilage. nih.govnih.gov
The mechanism underlying the chondroprotective effects of this compound involves the Nrf2-dependent enhancement of autophagy. nih.govnih.gov Autophagy is a cellular process that removes damaged components and protects cells from apoptosis. nih.gov this compound was found to enhance autophagy in chondrocytes, and the inhibition of autophagy abrogated the anti-apoptotic and chondroprotective effects of the compound. nih.govnih.gov Furthermore, the beneficial effects of this compound on chondrocytes were diminished when the Nrf2 pathway was blocked, confirming its central role in the anti-OA activities of this compound. nih.govnih.gov
| Model of Osteoarthritis | Key Findings | Reference |
| TNF-α-treated Human Chondrocytes (in vitro) | Alleviated chondrocyte apoptosis; Reduced extracellular matrix degradation. | nih.govnih.gov |
| DMM-induced Osteoarthritis in Mice (in vivo) | Reduced knee joint cartilage erosion; Maintained cartilage matrix homeostasis. | nih.govnih.gov |
Other Investigated Biological Activities
Beyond its well-documented roles in inflammation and cancer, the synthetic triterpenoid this compound (1-[2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]imidazole) has been investigated for other significant biological activities. These activities primarily revolve around its potent ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of cellular defense mechanisms. This has led to research into its effects on the expression of heat shock proteins and its potential to modulate key pathways involved in longevity.
Upregulation of Heat Shock Proteins
The activation of the Nrf2 pathway by this compound is a central mechanism in its cytoprotective effects nih.govnih.govnih.govnih.gov. Nrf2 is a transcription factor that, under conditions of stress, moves into the nucleus and binds to Antioxidant Response Elements (AREs) in the promoter regions of a wide array of genes encoding antioxidant and detoxification enzymes nih.govnih.gov. While direct studies detailing the upregulation of specific heat shock proteins (HSPs) by this compound are not extensively documented, the Nrf2 pathway is known to induce the expression of various cytoprotective genes, which can include chaperones and heat shock proteins.
The primary mechanism of this compound involves increasing the protein levels of Nrf2, which then leads to the enhanced expression of Nrf2-dependent genes nih.govresearchgate.net. Research has demonstrated that this compound treatment significantly induces the expression of several of these target genes, including heme oxygenase-1 (HO-1), NAD(P)H: quinone oxidoreductase-1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC) nih.govnih.gov. HO-1, in particular, is sometimes considered a heat shock protein (Hsp32) and its potent induction by this compound is well-established nih.govresearchgate.net.
While direct evidence for this compound's induction of other major heat shock proteins like Hsp70 is still emerging, the broader activation of cellular defense and stress response pathways by this compound via Nrf2 suggests a potential role in modulating the heat shock response. The induction of Hsp70 is a critical component of cellular protection, aiding in protein folding and preventing aggregation of damaged proteins under stress conditions nih.govnih.gov. The activation of Heat Shock Factor 1 (HSF1), the master regulator of the heat shock response, is a key step in the induction of HSPs ijbs.com. Further research is needed to elucidate the direct effects of this compound on HSF1 activation and the subsequent expression of the full spectrum of heat shock proteins.
Nrf2-Dependent Genes Upregulated by this compound
| Gene | Function | Observed Effect of this compound | References |
|---|---|---|---|
| Heme Oxygenase-1 (HO-1 / Hsp32) | Cytoprotective enzyme with antioxidant and anti-inflammatory properties. | Rapid and potent increase in expression both in vitro and in vivo. | nih.govnih.govresearchgate.net |
| NAD(P)H: Quinone Oxidoreductase-1 (NQO1) | Detoxification enzyme that protects against oxidative stress. | Significant upregulation in various cell types and tissues. | nih.govnih.gov |
| Glutamate-Cysteine Ligase, Catalytic Subunit (GCLC) | Rate-limiting enzyme in the synthesis of the antioxidant glutathione. | Increased mRNA expression following treatment. | nih.govnih.gov |
Modulation of Longevity Pathways
The aging process is regulated by a complex network of signaling pathways, with the insulin/IGF-1 signaling (IIS), mechanistic target of rapamycin (mTOR), AMP-activated protein kinase (AMPK), and sirtuins being central players. Emerging evidence suggests that this compound can influence some of these longevity-associated pathways, primarily through its effects on Nrf2 and mTOR signaling.
The Nrf2 pathway, which is robustly activated by this compound, has been linked to longevity. By enhancing cellular antioxidant defenses, Nrf2 helps to mitigate the age-related accumulation of oxidative damage, a key contributor to the aging process. The protective effects of this compound in various models of oxidative stress are Nrf2-dependent, highlighting the importance of this pathway in maintaining cellular health nih.govnih.govnih.gov.
More directly, research has shown that this compound can act as a potent inhibitor of the mTOR pathway. The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and metabolism, and its inhibition has been consistently linked to extended lifespan in various organisms. One study demonstrated that this compound dose-dependently inhibits the phosphorylation of ribosomal protein S6 (a downstream target of mTOR), indicating a suppression of mTOR activity researchgate.net. This inhibition was observed in multiple cell lines, suggesting it is not a cell-type-specific effect researchgate.net.
The modulation of other key longevity pathways, such as AMPK and sirtuins, by this compound is an area of ongoing investigation. AMPK acts as a cellular energy sensor, and its activation is generally associated with increased lifespan nih.gov. Sirtuins are a family of NAD+-dependent deacetylases that regulate a wide range of cellular processes, including DNA repair, metabolism, and inflammation, and are also strongly linked to longevity. While direct evidence linking this compound to the activation of AMPK or sirtuins is not yet established, the interplay between these pathways is well-known. For instance, AMPK can activate Nrf2 signaling, suggesting a potential for complex regulatory crosstalk.
Modulation of Longevity-Associated Pathways by this compound
| Pathway | Role in Longevity | Observed Effect of this compound | References |
|---|---|---|---|
| Nrf2 Signaling | Master regulator of antioxidant defense, protects against age-related oxidative stress. | Potent activator, leading to upregulation of cytoprotective genes. | nih.govnih.govnih.govnih.gov |
| mTOR Signaling | Central regulator of cell growth and metabolism; inhibition is linked to increased lifespan. | Inhibits the pathway, as shown by reduced phosphorylation of downstream targets. | researchgate.net |
| AMPK Signaling | Cellular energy sensor; activation is generally associated with pro-longevity effects. | Direct effects not yet established. | |
| Sirtuins | NAD+-dependent deacetylases involved in DNA repair, metabolism, and stress resistance. | Direct effects not yet established. |
Research Methodologies and Experimental Models in Cddo Im Studies
In Vitro Cellular Models
In vitro studies using cultured cells represent a fundamental approach to understanding the direct effects of CDDO-Im on specific cellular processes. This methodology allows for controlled experiments to dissect signaling pathways and dose-responses in homogenous cell populations.
This compound has been evaluated in a diverse panel of human cancer cell lines, revealing potent anti-proliferative and pro-apoptotic activities.
Leukemia Cells: In human leukemia cell lines such as U937 and L1210, this compound has been shown to suppress cellular proliferation and induce monocytic differentiation. Specifically, in U937 cells, treatment with this compound leads to an increased expression of cell surface markers of differentiation, including CD11b and CD36. The compound also induces apoptosis in leukemia cells.
Breast Cancer Cells: Studies on breast cancer cell lines have demonstrated that this compound is a potent inhibitor of cellular proliferation. In BRCA1-mutated breast cancer cells, this compound was found to be the most potent inhibitor of proliferation among several tested compounds. It induces G2/M cell cycle arrest and apoptosis in these cells. The mechanism involves the generation of reactive oxygen species (ROS) and subsequent DNA damage. Furthermore, in triple-negative breast cancer cell lines like SUM159 and MDA-MB-231, this compound markedly induced cell cycle arrest at the G2/M-phase and apoptosis. It was also found to inhibit the cancer stem cell subpopulation in SUM159 tumorspheres.
Pancreatic Cancer Cells: While direct in vitro studies on pancreatic cancer cell lines are less detailed in the provided context, the use of a mouse model of pancreatic cancer (Kras G12D;Pdx1-Cre) suggests that this compound can modulate the tumor microenvironment by reducing immune cell infiltration and cytokine secretion, which are critical factors in pancreatic cancer progression.
Lung Cancer Cells: In A549 lung carcinoma cells, this compound has been shown to markedly elevate the protein levels of Heme Oxygenase-1 (HO-1), a cytoprotective enzyme involved in the antioxidant response.
Osteosarcoma Cells: Synthetic triterpenoids, as a class to which this compound belongs, have been noted to modulate the differentiation of osteosarcoma cells.
Myeloma Cells: In the context of multiple myeloma, this compound has been shown to induce apoptosis. A derivative, CDDO-2P-Im, was found to suppress myeloma proliferation and induce apoptosis, with mechanisms involving the unfolded protein response. Studies have also indicated that this compound acts synergistically with the proteasome inhibitor bortezomib to induce apoptosis in human myeloma cells.
Table 1: Effects of this compound on Various Human Cancer Cell Lines
| Cell Line Type | Example Cell Lines | Key Findings |
|---|---|---|
| Leukemia | U937, L1210 | Suppression of proliferation, induction of monocytic differentiation (increased CD11b, CD36), induction of apoptosis. |
| Breast Cancer | BRCA1-mutated lines, SUM159, MDA-MB-231 | Potent inhibition of proliferation, induction of G2/M arrest and apoptosis, increased ROS and DNA damage, inhibition of cancer stem cells. |
| Lung Cancer | A549 | Marked elevation of HO-1 protein. |
| Myeloma | RPMI-8226, ARH-77 (with derivative) | Induction of apoptosis, suppression of proliferation. |
The immunomodulatory properties of this compound have been extensively studied using various immune cell models.
U937 and RAW 264.7 Macrophages: In U937 human monocytic cells, this compound potently induces the expression of the cytoprotective enzyme HO-1. In murine RAW 264.7 macrophages, a related compound, CDDO-Me, was shown to activate the Nrf2 signaling pathway, which is crucial for antioxidant and anti-inflammatory responses. This compound has also been reported to inhibit IFN-γ–induced nitric oxide production by macrophages, an effect correlated with Nrf2–mediated inhibition of iNOS expression.
Human Peripheral Blood Mononuclear Cells (PBMCs): Ex vivo studies using PBMCs from healthy subjects have shown that this compound significantly upregulates Nrf2-dependent antioxidant genes such as HO-1, GCLC, GCLM, and NQO1. This is associated with an increased nuclear accumulation of the Nrf2 protein. Pretreatment with this compound significantly attenuates the expression of inflammatory cytokines like IL-6 and TNF-α when the cells are challenged with lipopolysaccharide (LPS).
Neutrophils: In neutrophils isolated from human peripheral blood, this compound greatly inhibits the generation of ROS induced by various stimuli, including LPS, fMLP, TNF-α, and TPA. Similar to its effect on PBMCs, this compound induces the expression of Nrf2-dependent antioxidant genes in neutrophils.
Human Umbilical Vein Endothelial Cells (HUVEC): In HUVEC, this compound provides significant protection against oxidative stress. At a concentration of 200nM, it offered more protection than 20μM of another antioxidant, CAPE. The mechanism of this cytoprotection involves the potent upregulation of HO-1 and various heat shock proteins (HSPs). Pathway analysis revealed that the Nrf2-mediated oxidative stress response was a key pathway activated by this compound in these cells.
In primary human chondrocytes, this compound has demonstrated significant chondroprotective effects. It was shown to alleviate TNF-α-induced apoptosis and the degradation of the extracellular matrix. The compound was found to dose-dependently activate the Nrf2 pathway in TNF-α-treated chondrocytes. Furthermore, this compound significantly enhanced autophagy in chondrocytes, and inhibiting autophagy abrogated the anti-apoptotic and chondroprotective effects of the compound.
Table 2: Effects of this compound on Non-Cancerous Human and Murine Cells
| Cell Type | Example Cell Lines/Primary Cells | Key Findings |
|---|---|---|
| Immune Cells | Human PBMCs, Neutrophils, U937, RAW 264.7 | Upregulation of Nrf2 and antioxidant genes (HO-1, NQO1), attenuation of LPS-induced inflammatory cytokines (IL-6, TNF-α), inhibition of ROS generation. |
| Endothelial Cells | HUVEC | Protection against oxidative stress, potent induction of HO-1 and heat shock proteins via the Nrf2 pathway. |
| Chondrocytes | Primary Human Chondrocytes | Alleviation of TNF-α-induced apoptosis and ECM degradation, activation of Nrf2, enhancement of autophagy. |
In Vivo Animal Models
Animal models are indispensable for evaluating the systemic effects, efficacy, and target engagement of this compound in a complex biological environment.
Nrf2+/+ and Nrf2-/- Mice: The use of mice with a targeted deletion of the Nrf2 gene (Nrf2-/-) alongside their wild-type (Nrf2+/+) counterparts has been pivotal in confirming that the protective effects of this compound are primarily mediated through the Nrf2 pathway.
Inflammation and Sepsis: In a model of LPS-induced inflammation, pretreatment with this compound decreased mortality in wild-type mice but failed to protect Nrf2-deficient mice, highlighting the Nrf2-dependency of its anti-inflammatory action. This compound induced antioxidant genes and attenuated proinflammatory cytokine expression exclusively in Nrf2+/+ mice.
Lung Injury: In a model of cigarette smoke-induced emphysema, this compound significantly reduced lung oxidative stress, alveolar cell apoptosis, and alveolar destruction in Nrf2+/+ mice. However, it did not provide these protective effects in Nrf2-/- mice.
Kidney Injury: In a model of ischemia-reperfusion-induced acute kidney injury, mice treated with this compound showed significantly improved survival and renal function. Conversely, this compound did not confer protection or improve survival in Nrf2-/- mice, confirming its mechanism of action through Nrf2 in this context.
Hepatotoxicity: In a model of acetaminophen-induced liver injury, this compound was protective, an effect that was dependent on the induction of Nrf2-dependent genes.
Table 3: Summary of this compound Effects in Nrf2 Genetically Modified Mouse Models
| Disease Model | Effect in Nrf2+/+ (Wild-Type) Mice | Effect in Nrf2-/- (Knockout) Mice |
|---|---|---|
| LPS-Induced Inflammation | Decreased mortality, attenuated cytokine expression, induced antioxidant genes. | Failed to protect from mortality, no significant reduction in inflammation. |
| Cigarette Smoke-Induced Emphysema | Reduced oxidative stress, apoptosis, and alveolar destruction. | No significant reduction in apoptosis or alveolar destruction. |
| Ischemia-Reperfusion Kidney Injury | Improved survival and renal function. | No improvement in survival or renal function. |
| Acetaminophen-Induced Hepatotoxicity | Protective effects. | N/A (protection shown to be Nrf2-dependent). |
Cancer Models
This compound has been evaluated in several models of carcinogenesis, demonstrating its potential to modulate key pathways involved in tumor development and progression.
Kras G12D;Pdx1-Cre Mouse Model for Pancreatic Cancer: This genetically engineered mouse model replicates the genetics and histopathology of human pancreatic ductal adenocarcinoma (PDAC), which is characterized by activating mutations in the Kras gene. nih.gov Studies using this model have shown that this compound can mitigate the inflammatory environment that promotes tumor growth. nih.gov In KC mice (LSL-KrasG12D/+;Pdx-1-Cre), this compound reduced the infiltration of CD45+ immune cells into the pancreas and decreased the percentage of Gr1+ myeloid-derived suppressor cells in the spleen. nih.gov Furthermore, it significantly lowered the levels of inflammatory cytokines such as IL-6 and CCL-2, which are known to be important in the progression of pancreatic cancer. nih.gov
A/J Mouse Lung Carcinogenesis Model: The A/J mouse strain is highly susceptible to chemically induced lung tumors and is a common model for studying lung cancer. Research comparing this compound with other Nuclear factor erythroid 2-related factor 2 (Nrf2) activators in this model found that while less potent than its analog CDDO-Methyl ester (CDDO-Me), this compound demonstrated activity in reducing tumor multiplicity. xagena.it
Human Tumor Xenografts: While specific studies focusing solely on this compound in human tumor xenograft models are not extensively detailed in the provided results, this model is crucial for preclinical cancer research. In these models, human cancer cells are implanted into immunodeficient mice, allowing for the in vivo assessment of a compound's anti-tumor efficacy. Techniques such as these have been used to show that this compound can inhibit the cancer stem cell subpopulation in triple-negative breast cancer cells by down-regulating key signaling pathways like Notch, TGF-β/Smad, and Hedgehog. frontiersin.org
Table 1: Research Findings in Cancer Models
| Model | Key Findings | Affected Biomarkers |
|---|---|---|
| Kras G12D;Pdx1-Cre Mouse Model | Reduced immune cell infiltration and secretion of inflammatory cytokines. nih.gov | Decreased CD45+ cells, Gr1+ myeloid-derived suppressor cells, IL-6, CCL-2, VEGF, G-CSF. nih.gov |
| A/J Mouse Lung Carcinogenesis Model | Showed activity in reducing lung tumor multiplicity. xagena.it | N/A |
| Human Tumor Xenografts (conceptual) | Used to evaluate in vivo efficacy against human tumors; this compound has been shown to inhibit cancer stem cells and down-regulate key cancer signaling pathways. frontiersin.org | Down-regulation of Notch, TGF-β/Smad, and Hedgehog pathway proteins. frontiersin.org |
Organ Injury Models
The protective effects of this compound against cellular damage have been extensively studied in models of acute and chronic organ injury, often highlighting its role as a potent activator of the Nrf2 pathway.
Acetaminophen-induced Hepatotoxicity: This model mimics overdose-related acute liver failure in humans. Pretreatment with this compound was found to protect wild-type mice from acetaminophen-induced liver injury. researchgate.net This protection was absent in Nrf2-null mice, indicating the critical role of the Nrf2 pathway in mediating this effect. researchgate.net
Hepatic Ischemia-Reperfusion Injury: In a mouse model of hepatic ischemia-reperfusion (I/R) injury, which simulates damage from temporary blood loss during surgery or transplantation, this compound pretreatment markedly improved liver function. researchgate.net It achieved this by attenuating liver necrosis and apoptosis, reducing reactive oxygen species (ROS) levels, and decreasing inflammatory responses. researchgate.netliverpool.ac.uk The mechanism was linked to the activation of the Nrf2/Heme oxygenase-1 (HO-1) pathway, which enhanced autophagy. researchgate.net
Renal Ischemia-Reperfusion Injury: Similar to hepatic I/R, this model replicates kidney damage from interrupted blood flow. Mice treated with this compound showed significantly improved survival and renal function following ischemic injury. nih.gov The compound led to less tubular necrosis and decreased production of pro-inflammatory cytokines like IL-6 and G-CSF in the early stages of reperfusion. nih.gov
Cigarette Smoke-induced Emphysema: In a mouse model of chronic obstructive pulmonary disease (COPD), long-term exposure to cigarette smoke was used to induce emphysema. This compound was shown to mitigate the development of emphysema, reduce lung oxidative stress, decrease alveolar cell apoptosis, and lessen pulmonary hypertension. nih.govresearchgate.net These protective effects were dependent on Nrf2, as they were not observed in Nrf2-deficient mice. nih.govresearchgate.net
Table 2: Research Findings in Organ Injury Models
| Model | Key Findings | Affected Biomarkers |
|---|---|---|
| Acetaminophen-induced Hepatotoxicity | Protected against liver damage in an Nrf2-dependent manner. researchgate.net | Increased expression of Nrf2-dependent genes (Ho-1, Nqo1, Gclc). researchgate.net |
| Hepatic Ischemia-Reperfusion Injury | Attenuated hepatic necrosis, apoptosis, ROS levels, and inflammation. researchgate.netliverpool.ac.uk | Activated Nrf2/HO-1 pathway, enhanced autophagy, reduced MPO and F4/80 infiltration. researchgate.netliverpool.ac.uk |
| Renal Ischemia-Reperfusion Injury | Improved survival, renal function, and reduced tubular necrosis. nih.gov | Decreased serum creatinine, reduced IL-6, G-CSF, KC. nih.gov |
| Cigarette Smoke-induced Emphysema | Reduced alveolar destruction, oxidative stress, apoptosis, and pulmonary hypertension. nih.govresearchgate.net | Nrf2-dependent reduction in TUNEL-positive cells. nih.gov |
Neurodegenerative Models
The role of this compound and its derivatives is being explored in models of neurodegenerative diseases, where oxidative stress and inflammation are key pathological features.
APP/TAU Mice: In a study utilizing APPV717I::TAUP301L (APP/TAU) mice, a model for Alzheimer's disease that develops both amyloid and tau pathology, a derivative of this compound (CDDO-2P-Im) was investigated. nih.gov Treatment with the compound led to a significant decrease in brain amyloid-β 42 (Aβ42) levels and a reduction in the Aβ42/Aβ40 ratio, a crucial marker for amyloid plaque formation. nih.gov The compound was shown to induce the expression of Nrf2's detoxification and antioxidant gene targets in the brain. nih.gov
Table 3: Research Findings in Neurodegenerative Models
| Model | Key Findings | Affected Biomarkers |
|---|---|---|
| APP/TAU Mice | A this compound derivative significantly decreased brain Aβ42 levels. nih.gov | Reduced Aβ42/Aβ40 ratio, induced Nrf2 target genes in the brain. nih.gov |
Osteoarthritis Models
The anti-inflammatory and chondroprotective properties of this compound have been assessed in surgical models of osteoarthritis.
DMM Model: The destabilization of the medial meniscus (DMM) model in mice is a widely used surgical procedure to induce osteoarthritis-like joint changes. In this model, administration of this compound effectively reduced knee joint cartilage erosion. aacrjournals.orgnih.gov It also lowered serum levels of the inflammatory cytokines Interleukin-1 beta (IL-1β) and IL-6. aacrjournals.orgnih.gov The protective effects were attributed to the compound's ability to enhance Nrf2-dependent autophagy and inhibit chondrocyte apoptosis. aacrjournals.orgnih.gov
Table 4: Research Findings in Osteoarthritis Models
| Model | Key Findings | Affected Biomarkers |
|---|---|---|
| DMM Model | Reduced cartilage erosion and chondrocyte apoptosis. aacrjournals.orgnih.gov | Decreased serum IL-1β and IL-6; enhanced expression of autophagy proteins (Beclin1, ATG7, LC3 II). aacrjournals.orgnih.gov |
Molecular and Cellular Biology Techniques
To dissect the mechanisms underlying the effects observed in in vivo models, researchers employ a variety of molecular and cellular biology techniques.
Gene Expression Profiling
Analyzing changes in gene expression provides insight into the pathways modulated by this compound.
Real-time PCR: Quantitative real-time polymerase chain reaction (qRT-PCR) is frequently used to measure the mRNA expression levels of specific genes. Studies have consistently used this technique to demonstrate that this compound upregulates the expression of Nrf2 target genes, such as Ho-1, Nqo1 (NAD(P)H quinone dehydrogenase 1), Gclc (Glutamate-cysteine ligase catalytic subunit), and Gclm (Glutamate-cysteine ligase modifier subunit). researchgate.netnih.gov For example, in studies of renal ischemia-reperfusion injury, qRT-PCR confirmed a significant increase in these cytoprotective genes in the kidneys of this compound-treated mice. nih.gov
PCR Array: This technique allows for the simultaneous analysis of a panel of genes related to a specific pathway. In studies on triple-negative breast cancer, a PCR array of stem cell signaling genes revealed that this compound significantly down-regulated the expression of key molecules in the Notch, TGF-β/Smad, Hedgehog, and Wnt pathways. frontiersin.org
Protein Analysis
Examining protein levels and localization is essential to confirm that changes in gene expression translate to functional effects.
Western Blot: This is a standard technique used to detect and quantify specific proteins in a sample. Western blot analyses have been crucial in showing that this compound treatment leads to increased protein levels of Nrf2, particularly in the nucleus, as well as its downstream targets like HO-1 and NQO1. nih.govnih.govresearchgate.net For instance, in a model of hepatic I/R injury, western blotting showed increased nuclear Nrf2 and total HO-1 protein expression in liver tissues from mice pretreated with this compound. researchgate.net
Immunofluorescence: This technique uses fluorescently labeled antibodies to visualize the localization of specific proteins within cells or tissues. In studies of osteoarthritis, immunofluorescent staining for LC3, an autophagy marker, was used to confirm that this compound treatment enhanced autophagy in chondrocytes. nih.gov
Genetic Manipulation and Pharmacological Interventions
RNA interference (RNAi) is a critical experimental methodology used to validate the role of specific genes in the cellular response to this compound. By using small interfering RNAs (siRNAs) to target and degrade a specific mRNA, researchers can effectively "knock down" the expression of the corresponding protein and observe how its absence affects the activity of this compound.
This approach has been pivotal in confirming the central role of Nrf2 in mediating the effects of triterpenoids. In studies examining the protective effects of this compound analogs, Nrf2 knockdown via siRNA transfection was shown to block the compound's ability to induce the clearance of ubiquitinated protein aggregates and protect against oxidative stress-mediated cell death. nih.gov Similarly, in human epithelial cells, the use of Nrf2 siRNA demonstrated that the transcription factor is essential for the compound's downstream effects. mdpi.com The experimental design typically involves comparing the response to this compound in cells transfected with a control (non-targeting) siRNA versus cells transfected with an Nrf2-specific siRNA. The abrogation of this compound's effects—such as the induction of antioxidant genes or protection against toxicity—in the Nrf2-knockdown cells provides strong evidence that Nrf2 is a necessary component of the compound's mechanism of action.
To dissect the complex signaling cascades activated by this compound, researchers utilize specific pharmacological inhibitors that target key protein kinases. By blocking a particular kinase and observing the resulting change in this compound's effects, the involvement of that specific signaling pathway can be inferred.
Studies have revealed that this compound modulates several important kinase pathways, including the phosphoinositide 3-kinase (PI3K)/Akt pathway and mitogen-activated protein kinase (MAPK) pathways, which include p38 and JNK.
PI3K/Akt Pathway: In U937 cells, the PI3K inhibitor LY294002 was shown to significantly inhibit the this compound-mediated induction of Heme Oxygenase-1 (HO-1), a key Nrf2 target gene. aacrjournals.org This indicates that the PI3K/Akt pathway is at least partially required for the full antioxidant response triggered by this compound. In Waldenström macroglobulinemia cells, this compound treatment led to a decrease in the levels of constitutively active Akt, suggesting an inhibitory effect on this pro-survival pathway. nih.gov
MAPK Pathways (p38, ERK): In Waldenström macroglobulinemia, this compound treatment resulted in an increase in the activation of p38 MAPK. nih.gov In HL60 leukemia cells, the MEK1 inhibitor PD98059, which blocks the upstream activation of ERK, partially blocked the monocytic differentiation induced by this compound, suggesting a role for the ERK pathway in this process. nih.gov
These inhibitor studies help to map the signaling networks that are engaged by this compound and demonstrate that its biological activities are the result of a complex interplay between multiple signaling cascades.
| Kinase Inhibitor | Target Pathway | Cell Line | Observed Effect on this compound Action | Reference |
|---|---|---|---|---|
| LY294002 | PI3K | U937 | Inhibited this compound-induced HO-1 expression | aacrjournals.org |
| PD98059 | MEK1/ERK | HL60 | Partially blocked this compound-induced monocytic differentiation | nih.gov |
| - | p38 MAPK | BCWM.1 | This compound increased p38 activation | nih.gov |
| - | Akt | BCWM.1 | This compound decreased levels of active Akt | nih.gov |
Autophagy Inhibitors
In the investigation of this compound's mechanisms of action, autophagy inhibitors are crucial experimental tools. These inhibitors are employed to determine whether the observed cellular effects of this compound are dependent on the process of autophagy, a cellular recycling mechanism. By blocking this pathway, researchers can elucidate the role of this compound-induced autophagy in various biological outcomes.
One key study demonstrated that the induction of autophagy by this compound is linked to the Nrf2/HO-1 pathway. researchgate.net To validate the functional importance of this induced autophagy, researchers utilize pharmacological inhibitors. For instance, in a study involving NLRP3 inflammasome-mediated pyroptosis, the autophagy inhibitor 3-methyladenine (3-MA) was used. The results showed that 3-MA significantly worsened pyroptosis in J774A.1 cells. Conversely, this compound was able to prevent this pyroptosis by enhancing mitophagy, a selective form of autophagy, through the Nrf2 pathway. researchgate.net This experimental design, where an inhibitor reverses or blocks the protective effect of the compound under study, provides strong evidence for the mechanism of action.
The use of such inhibitors helps to confirm a direct mechanistic link between this compound, the autophagy pathway, and the final cellular response. While some studies show that this compound's analogue, CDDO-Me, can attenuate astroglial autophagy in certain conditions like chronic epilepsy, the broader research context often involves studying the induction of autophagy as a protective mechanism. nih.govmdpi.com The application of inhibitors like 3-MA or chloroquine allows researchers to dissect these complex, context-dependent roles.
Nrf2 Pathway Inhibitors
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary target of this compound. nih.govaacrjournals.org To rigorously establish that the antioxidant and cytoprotective effects of this compound are mediated through this specific pathway, researchers employ methods to inhibit or silence Nrf2 signaling. These "inhibitors" can be genetic, such as using knockout animal models, or molecular, like using small interfering RNA (siRNA).
A definitive method involves the use of Nrf2-deficient (Nrf2−/−) mice. In these animals, the Nrf2 gene is inactivated, providing a clean biological system to test Nrf2-dependency. Multiple studies have demonstrated that the protective effects of this compound are completely lost in these mice.
Inflammation: this compound failed to inhibit LPS-induced reactive oxygen species (ROS) in neutrophils from Nrf2-deficient mice, whereas it was effective in wild-type mice. nih.gov
Emphysema: In a model of cigarette smoke-induced emphysema, this compound significantly reduced alveolar cell apoptosis and lung destruction in normal (Nrf2+/+) mice, but offered no protection to Nrf2−/− mice. pnas.org
Kidney Injury: Similarly, this compound did not confer improvement in survival or renal function in Nrf2−/− mice subjected to ischemia-reperfusion injury, highlighting its Nrf2-dependent mechanism of protection. nih.gov
At the molecular level, Nrf2-specific siRNA is used in cell culture experiments to prevent the translation of Nrf2 mRNA into protein. In one study, the use of Nrf2 siRNA blocked the ability of this compound to induce the expression of its downstream targets, Heme oxygenase-1 (HO-1) and LC3B, providing further evidence that this compound acts upstream through Nrf2. researchgate.net These methodologies are fundamental to confirming the specificity of this compound's interaction with its intended molecular target.
Bioinformatic and Systems Biology Approaches (e.g., Pathway Analysis)
Bioinformatic and systems biology approaches are instrumental in understanding the broad spectrum of molecular changes induced by this compound. These methods allow for a high-throughput, unbiased analysis of genes, proteins, and pathways affected by the compound, moving beyond a single target to a network-level perspective.
Initial screening often involves transcriptomic techniques like microarray analysis or RNA-sequencing (RNA-Seq). For example, a preliminary microarray analysis was a key step in identifying that Heme oxygenase-1 (HO-1) mRNA was significantly upregulated in cells treated with this compound, which guided further mechanistic investigation into the Nrf2 pathway. aacrjournals.org A similar approach using RNA-Seq on cells treated with a related synthetic oleanane (B1240867) triterpenoid (B12794562) revealed the activation of multiple signaling pathways, including those related to reactive oxygen species and the unfolded protein response (UPR). nih.gov
Following the generation of these large datasets, pathway analysis is performed using specialized software and databases (e.g., Gene Ontology [GO], Kyoto Encyclopedia of Genes and Genomes [KEGG]). This analysis contextualizes the long lists of affected genes into functionally related groups, identifying the biological processes and signaling cascades that are most significantly modulated by this compound. For instance, quantitative real-time PCR, a targeted validation method that often follows broad screening, was used to show that this compound increases the mRNA synthesis for multiple members of the TGF-β/Smad signaling pathway, including ligands and receptors. researchgate.net
These systems-level analyses have been crucial in revealing the pleiotropic effects of this compound, showing its interaction with critical cellular networks that regulate inflammation, oxidative stress, apoptosis, and differentiation. nih.gov This approach provides a comprehensive map of the compound's cellular impact, which can help in identifying novel mechanisms of action and potential therapeutic applications.
Future Research Directions and Translational Perspectives
Further Elucidation of Nrf2-Independent Mechanisms of Action
While many of the cytoprotective and anti-inflammatory effects of CDDO-Im are attributed to its activation of the Nrf2 pathway, a growing body of evidence indicates that it also exerts significant biological effects through Nrf2-independent mechanisms. mdpi.commdpi.com Future research should focus on comprehensively delineating these alternative pathways to fully understand its therapeutic potential and potential side effects.
Key Nrf2-independent activities of this compound that warrant deeper investigation include:
Induction of Apoptosis and Cell Cycle Arrest: this compound has been shown to induce apoptosis and cause G2/M cell cycle arrest in cancer cells, particularly in BRCA1-mutated breast cancer cells. nih.govaacrjournals.org This effect is linked to the generation of reactive oxygen species (ROS) and subsequent DNA damage, which activates the DNA damage response pathway. nih.govaacrjournals.org The precise molecular players involved in this selective cytotoxicity in cancer cells, and its independence from Nrf2 in this context, require further study.
Modulation of the Unfolded Protein Response (UPR): A novel pyridyl analogue of this compound, CDDO-2P-Im, has been found to directly bind to the endoplasmic reticulum chaperone GRP78/BiP. nih.govnih.gov This interaction triggers the UPR, leading to apoptosis in multiple myeloma cells. nih.govnih.gov Investigating whether this compound itself can directly modulate the UPR, and in which cellular contexts, is a critical area for future exploration.
Inhibition of the mTOR Pathway: this compound has been demonstrated to inhibit the mTOR signaling pathway, a central regulator of cell growth, proliferation, and metabolism. researchgate.net This inhibition is observed in various cell types and appears to be independent of its Nrf2-activating function. researchgate.net The direct molecular target of this compound within the mTOR pathway and the downstream consequences of this inhibition are important avenues for future research.
Detailed Investigation of Complex Signaling Pathway Interactions
The therapeutic efficacy of this compound likely stems from its ability to modulate multiple, interconnected signaling pathways simultaneously. Understanding this complex interplay is essential for predicting its effects in different disease states and for designing rational combination therapies.
Future studies should focus on:
Crosstalk with NF-κB Signaling: The NF-κB pathway is a key regulator of inflammation and cell survival. While Nrf2 and NF-κB pathways are known to have intricate crosstalk, some studies suggest that the inhibitory effects of this compound on NF-κB may be Nrf2-independent. nih.gov A detailed mechanistic investigation into how this compound modulates NF-κB signaling, both in the presence and absence of functional Nrf2, is warranted.
Synergy with other Signaling Modulators: The induction of the UPR by the this compound analogue, CDDO-2P-Im, has been shown to synergize with proteasome inhibitors in inducing apoptosis in myeloma cells. nih.gov This highlights the potential for complex and synergistic interactions with other drugs that target cellular stress and protein homeostasis pathways. Systematic screening for such synergistic interactions could unveil novel therapeutic combinations.
Development and Characterization of Novel this compound Analogues with Improved Pharmacokinetics and Target Specificity (e.g., Pyridyl Analogues)
While this compound is a highly potent compound, its clinical development can be hampered by suboptimal pharmacokinetic properties. A promising strategy to overcome these limitations is the synthesis and characterization of novel analogues with improved stability, bioavailability, and target specificity.
A notable success in this area is the development of pyridyl analogues of this compound, such as CDDO-2P-Im and CDDO-3P-Im. fortlewis.edu These compounds have demonstrated:
Enhanced Stability and Bioavailability: Pharmacokinetic studies have shown that these pyridyl analogues are more stable in human plasma and exhibit significantly higher concentrations in various tissues after oral administration compared to the parent compound, this compound. fortlewis.edu
Potent Biological Activity: At nanomolar concentrations, these analogues retain the potent ability to induce differentiation and apoptosis in cancer cells and suppress the expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS). fortlewis.edu
Novel Mechanisms of Action: As mentioned earlier, CDDO-2P-Im has been identified to have a novel mechanism of action by binding to GRP78 and inducing the UPR, which contributes to its anti-myeloma activity. nih.govnih.gov
Future research in this area should aim to:
Synthesize a broader range of this compound analogues with diverse chemical modifications.
Conduct comprehensive structure-activity relationship (SAR) studies to optimize for potency, selectivity, and pharmacokinetic profiles.
Characterize the unique mechanistic properties of promising new analogues to identify those with superior therapeutic potential for specific diseases.
| Compound | Key Feature | Reported Biological Activity | Reference |
|---|---|---|---|
| This compound | Parent Compound | Potent Nrf2 activator, induces apoptosis, inhibits mTOR | researchgate.netnih.govaacrjournals.org |
| CDDO-2P-Im | Pyridyl Analogue | Improved stability and bioavailability, binds GRP78 to induce UPR, synergistic with proteasome inhibitors | nih.govnih.govfortlewis.edu |
| CDDO-3P-Im | Pyridyl Analogue | Improved stability and bioavailability, induces differentiation and apoptosis | fortlewis.edu |
Exploration of this compound’s Effects on Epithelial-Mesenchymal Transition (EMT) in Cancer Progression
Epithelial-mesenchymal transition (EMT) is a cellular program that is critically involved in cancer progression, metastasis, and the development of drug resistance. While there is currently a lack of direct research investigating the effects of this compound on EMT, the known activities of its parent compound, oleanolic acid, and other synthetic triterpenoids suggest that this is a promising area for future investigation.
Evidence from Related Compounds: Oleanolic acid has been shown to inhibit EMT in hepatocellular carcinoma cells. aacrjournals.orgnih.gov Additionally, other synthetic triterpenoids have demonstrated the ability to suppress the EMT process in various tumor cells. mdpi.com Given that this compound is a derivative of oleanolic acid, it is plausible that it may also possess EMT-inhibiting properties.
Future Research Focus: Studies are needed to directly assess the impact of this compound on EMT in various cancer models. This should include examining its effects on key EMT markers such as E-cadherin, N-cadherin, and vimentin, as well as on cell migration and invasion. nih.govresearchgate.netresearchgate.netresearchgate.netnih.gov Understanding whether this compound can reverse or inhibit EMT could open up new avenues for its use in preventing or treating metastatic cancer.
Integration of this compound in Combination Therapies for Enhanced Efficacy
The multi-targeted nature of this compound makes it an ideal candidate for use in combination therapies. By simultaneously modulating several pathways crucial for cancer cell survival and proliferation, this compound has the potential to synergize with other anti-cancer agents, enhance their efficacy, and overcome drug resistance.
Promising combination strategies for future investigation include:
With Proteasome Inhibitors: As demonstrated with the analogue CDDO-2P-Im, combination with proteasome inhibitors like ixazomib shows synergistic effects in multiple myeloma. nih.gov This is likely due to the dual induction of cellular stress through UPR activation and proteasome inhibition.
With Conventional Chemotherapy: The ability of this compound to induce cell cycle arrest and apoptosis suggests it could sensitize cancer cells to traditional chemotherapeutic agents. nih.gov
With Targeted Therapies: Combining this compound with inhibitors of other key signaling pathways, such as PI3K/Akt or MAPK inhibitors, could lead to more profound and durable anti-cancer responses.
| Combination Agent Class | Rationale for Combination | Potential Cancer Type | Reference |
|---|---|---|---|
| Proteasome Inhibitors (e.g., Ixazomib) | Synergistic induction of unfolded protein response and apoptosis | Multiple Myeloma | nih.gov |
| Conventional Chemotherapeutics | Sensitization of cancer cells through apoptosis induction and cell cycle arrest | Various solid tumors and hematological malignancies | nih.gov |
| Targeted Therapies (e.g., PI3K/Akt inhibitors) | Simultaneous inhibition of multiple key survival pathways | Cancers with dysregulated PI3K/Akt/mTOR signaling | researchgate.netnih.gov |
Q & A
Q. What are the primary molecular targets of CDDO-Im in cancer prevention, and how are they identified?
this compound primarily targets Nrf2, PPARα (Ki = 232 nM), and PPARγ (Ki = 344 nM), which regulate antioxidant response and metabolic pathways. Methodologically, targets are identified via:
- Chemical proteomics : Biotinylated analogs (e.g., TP-304) isolate binding partners .
- Transcriptomic profiling : Microarray analysis of this compound-treated HUVECs reveals Nrf2-dependent upregulation of cytoprotective genes (e.g., HMOX1, NQO1) .
- Structural docking : Autodock Vina validates binding affinities (e.g., this compound's interaction with KEAP1 Cys151, critical for Nrf2 activation) .
Q. Which experimental models are standard for evaluating this compound's anticancer effects?
Key models include:
- In vitro : Human leukemia (U937), breast cancer (MDA-MB-231), and multiple myeloma (MM) cell lines to assess apoptosis (IC50: 10–30 nM) and cell cycle arrest .
- In vivo : High-fat diet (HFD)-fed mice for metabolic studies, ConA-induced hepatitis models for liver protection, and carcinogen-induced (e.g., aflatoxin) hepatocellular carcinoma in rats .
- Ex vivo : Primary mouse macrophages for anti-inflammatory assays (e.g., iNOS suppression at 10 nM) .
Advanced Research Questions
Q. How can network pharmacology resolve this compound's multi-target effects in anti-angiogenesis?
A three-step integrative approach is used:
- Data integration : Merge transcriptomic (GSE71622), proteomic (CMAP), and chemoproteomic (TP-304 targets) datasets to identify vascular endothelial growth factor (VEGF)-linked pathways .
- Venn analysis : Overlap DEGs from HUVECs at 6/24-hour treatments to pinpoint angiogenesis regulators (e.g., VEGFA, HIF1A) .
- STRING network modeling : Prioritize top 30 targets (e.g., MAPK1, STAT3) based on connectivity scores (>0.7) and validate via molecular docking (binding energy ≤ -9.0 kcal/mol) .
Q. How do researchers reconcile discrepancies in this compound's lipid metabolism effects between wild-type and Nrf2-disrupted models?
Contradictions arise in hepatic lipid homeostasis:
- Nrf2-dependent effects : this compound reduces liver fat by 40% in HFD-fed wild-type mice but not in Nrf2-null mice. Methodology includes Oil Red O staining and qPCR of lipogenic genes (Fasn, Acaca) .
- Nrf2-independent mechanisms : In Nrf2-null models, this compound still induces transient hypophagia and fat oxidation via PPARα, measured via indirect calorimetry (e.g., 8.5% increase in energy expenditure) .
Q. What methodologies confirm this compound's dual pro-apoptotic and cytoprotective roles?
- ROS-dependent apoptosis : In MM cells, this compound induces caspase-3/8/9 activation and PARP cleavage (500 nM, 6-hour exposure). NAC pretreatment reverses effects, confirming redox imbalance .
- Cytoprotection : In hepatocytes, this compound upregulates Nrf2-mediated genes (e.g., GST, NQO1), validated via ARE-luciferase reporter assays (70-fold induction at 300 nM) .
Methodological Challenges & Solutions
Q. How is this compound's cell cycle arrest mechanism validated in leukemia models?
- BrdU/7AAD flow cytometry : this compound (62.5 nM) induces G0/G1 arrest in WM cells, with >90% viability at 24 hours .
- Time-course transcriptomics : Early-phase (0.5–1 hour) upregulation of MYC and FOS in HUVECs, followed by Nrf2-driven cytoprotection at 3–6 hours .
Q. What strategies address this compound's limited clinical translation despite preclinical efficacy?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
